Product packaging for Siphonaxanthin(Cat. No.:)

Siphonaxanthin

Número de catálogo: B1249711
Peso molecular: 600.9 g/mol
Clave InChI: SUCKEYMKNGZJHK-ZARIWKGHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Siphonaxanthin is a natural, keto-carotenoid specifically found in edible green algae such as Codium fragile and Caulerpa lentillifera . This marine xanthophyll possesses a unique chemical structure characterized by a carbonyl group at the C-8 position and an additional hydroxyl group at the C-19 position, which are rare features believed to contribute to its potent bioactivity . Key Research Applications & Mechanisms: • Cancer Research: this compound has demonstrated a potent apoptosis-inducing effect in human leukemia HL-60 cells, showing higher efficacy and faster cellular uptake than fucoxanthin . This activity is associated with decreased Bcl-2 expression, activation of caspase-3, and a unique up-regulation of Death Receptor 5 (DR5), which can sensitize cancer cells to TRAIL-induced apoptosis . • Metabolic Disease and Obesity Research: This carotenoid significantly inhibits adipogenic differentiation in 3T3-L1 preadipocytes, even at low concentrations where other carotenoids show no effect . In hepatocytes, this compound suppresses lipogenesis by acting as a liver X receptor alpha (LXRα) antagonist, downregulating sterol regulatory element-binding protein-1c (SREBP-1c) and related genes involved in fatty acid uptake and synthesis . In vivo studies in obese mouse models have shown that oral administration reduces adipose tissue weight . • Angiogenesis and Inflammation: this compound exhibits significant anti-angiogenic properties by suppressing fibroblast growth factor receptor-1 (FGFR-1) signaling in vascular endothelial cells, inhibiting proliferation and tube formation . It also demonstrates potent anti-inflammatory activity, including the suppression of advanced glycation end products (AGEs)-induced inflammatory responses, which are implicated in diabetic complications . Metabolites of this compound have been found to boost the suppression of interferon regulatory factor (IRF) activation via the Nrf2 pathway . Bioavailability Note: Studies in ICR mice indicate that after dietary administration, this compound is absorbed and accumulates in a tissue-specific manner, with the parent compound primarily found in the gastrointestinal tract and its putative metabolites selectively accumulating in white adipose tissue and the liver . This specific distribution is highly relevant for understanding its in vivo anti-obesity and lipid metabolism regulatory effects. This product is supplied for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B1249711 Siphonaxanthin

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C40H56O4

Peso molecular

600.9 g/mol

Nombre IUPAC

(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-1-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one

InChI

InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1

Clave InChI

SUCKEYMKNGZJHK-ZARIWKGHSA-N

SMILES isomérico

CC1=C(C(C[C@@H](C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/CO

SMILES canónico

CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO

Sinónimos

siphonaxanthin

Origen del producto

United States

Foundational & Exploratory

The Discovery and Isolation of Siphonaxanthin from Codium fragile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin, a unique keto-carotenoid found in green algae, is gaining significant attention within the scientific community for its potent biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from the marine alga Codium fragile. It details the experimental protocols for extraction, purification, and quantification of this promising compound. Furthermore, this document summarizes key quantitative data and visualizes the known signaling pathways through which this compound exerts its therapeutic effects, offering a valuable resource for researchers and professionals in drug development.

Introduction

Codium fragile, a species of green algae, is a primary natural source of this compound. This carotenoid is of particular interest due to its distinct molecular structure, which is believed to contribute to its significant bioactivities. The presence of a carbonyl group and a hydroxyl group in its structure differentiates it from other common carotenoids and is thought to be key to its therapeutic potential. This guide outlines the methodologies for the successful isolation and characterization of this compound from Codium fragile and explores its mechanisms of action.

Quantitative Data on Pigment Composition

The pigment composition of Codium fragile has been a subject of various studies. This compound and its ester, siphonein, are the most abundant carotenoids in this alga, accounting for a significant portion of the total carotenoid content. The following table summarizes the typical pigment composition found in Codium fragile.

PigmentPercentage of Total CarotenoidsApproximate Content (% of Dry Weight)Reference
This compound & Siphoneinup to 60%0.03% - 0.1%[1]
α-caroteneLow concentrationsNot specified[1]
ε-caroteneLow concentrationsNot specified[1]
NeoxanthinPresentNot specified[1]
ViolaxanthinPresentNot specified[1]

Experimental Protocols

Extraction of this compound from Codium fragile

This protocol details a standard method for the extraction of this compound from dried Codium fragile biomass.

Materials:

  • Dried and powdered Codium fragile

  • Methanol (analytical grade)

  • Centrifuge

  • Rotary evaporator

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Weigh 100 g of dried and powdered Codium fragile.

  • Suspend the algal powder in 1 L of methanol in a light-protected flask.

  • Stir the suspension for 12 hours at 4°C in the dark to extract the pigments.

  • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the algal debris.

  • Decant the supernatant containing the pigment extract.

  • Repeat the extraction process with the pellet using 500 mL of fresh methanol to ensure complete extraction.

  • Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • The resulting crude extract can be stored at -20°C in the dark until further purification.

Purification of this compound

A multi-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.

Step 1: Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvents: n-hexane, acetone (analytical grade)

  • Fraction collection tubes

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane:acetone, 9:1 v/v).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of increasing acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3 v/v).

  • Collect fractions and monitor the separation of pigments by thin-layer chromatography (TLC).

  • Pool the fractions containing this compound (typically the orange-colored band).

  • Evaporate the solvent from the pooled fractions using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a UV-Vis detector

  • C18 reverse-phase preparative column

  • Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate (HPLC grade)

Procedure:

  • Dissolve the this compound-rich fraction from the column chromatography step in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm filter.

  • Set up the preparative HPLC system with a C18 column.

  • Use a gradient elution method. A typical gradient could be:

    • Mobile Phase A: Acetonitrile:Water (9:1 v/v)

    • Mobile Phase B: Ethyl Acetate

    • Gradient: Start with 100% A, linearly increase to 100% B over 30 minutes.

  • Inject the sample onto the column.

  • Monitor the elution profile at 450 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent to obtain pure this compound.

Quantification of this compound by Analytical HPLC

Materials:

  • Purified this compound sample

  • Analytical HPLC system with a UV-Vis detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard of known concentration

  • Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare a standard curve using the this compound standard at various concentrations.

  • Dissolve the purified sample in the mobile phase and filter.

  • Inject a known volume of the sample into the analytical HPLC system.

  • Use an isocratic or gradient elution method similar to the preparative method but optimized for analytical separation.

  • Detect the absorbance at the maximum wavelength for this compound (around 450 nm).

  • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and analysis of this compound from Codium fragile.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Codium Codium fragile Biomass Grinding Grinding and Drying Codium->Grinding Methanol_Extraction Methanol Extraction Grinding->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Evaporation1 Rotary Evaporation Centrifugation->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Initial Purification Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Final Purification Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Analytical_HPLC Analytical HPLC Pure_this compound->Analytical_HPLC Purity & Quantification Spectroscopy Spectroscopic Analysis (UV-Vis, MS) Pure_this compound->Spectroscopy Identification Characterization Structural Characterization Spectroscopy->Characterization

Fig. 1: General workflow for the isolation and analysis of this compound.
This compound-Induced Apoptosis Signaling Pathway in Cancer Cells

This compound has been shown to induce apoptosis in various cancer cell lines, such as human leukemia (HL-60) cells.[2][3] The proposed signaling pathway involves both intrinsic and extrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR5 DR5 (Death Receptor 5) This compound->DR5 Upregulates GADD45a GADD45α This compound->GADD45a Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase3 Caspase-3 Activation DR5->Caspase3 Apoptosis Apoptosis GADD45a->Apoptosis Bcl2->Caspase3 Inhibits Caspase3->Apoptosis

Fig. 2: this compound-induced apoptosis pathway.
Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exhibits anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.[4][5]

G cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Inhibits Nrf2 Nrf2 Activation This compound->Nrf2 Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Inflammatory_Cytokines Promotes Inflammation Inflammation Inflammatory_Cytokines->Inflammation Antioxidant_Enzymes Antioxidant Response Element (ARE) Nrf2->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Inflammation Inhibits

Fig. 3: Anti-inflammatory pathways of this compound.

Conclusion

This compound isolated from Codium fragile represents a marine carotenoid with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its efficient extraction, purification, and quantification. The elucidation of its mechanisms of action, particularly its influence on apoptosis and inflammatory signaling pathways, opens avenues for its development as a novel pharmaceutical or nutraceutical agent. Further research is warranted to fully explore the clinical applications of this promising natural compound.

References

Siphonaxanthin: A Spectroscopic and Signaling Pathway Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of siphonaxanthin, a marine carotenoid with significant potential in research and drug development. The document details its characterization through various analytical techniques and explores its interaction with key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the analytical chemistry and biological activity of this compound.

Spectroscopic Data of this compound

This compound's unique molecular structure gives rise to a distinct spectroscopic signature. The following sections and tables summarize the key quantitative data obtained from various spectroscopic methods.

UV-Visible (UV-Vis) Absorption Spectroscopy

This compound exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, attributable to its conjugated polyene system. The position of these maxima can be influenced by the solvent used.[1]

SolventAbsorption Maxima (λmax)Reference
Not specified452 nm[2]
Pyridine488.0 nm, 457.0 nm, 428.4 nm (second derivative analysis)[3]
n-Hexane~475 nm (main peak)[1]
Acetonitrile/MethanolBroader spectrum with less defined vibronic structure[1]

A cis-isomer of this compound has been identified with a characteristic cis peak at 331 nm.[2]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound and its metabolites. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been utilized.

Ionization MethodIon Peaks (m/z)CompoundReference
APCI-MS (Positive Ion Mode)599.4002, 581.3764, 563.3693This compound Metabolite (Peak 2)[2]
APCI-MS (Positive Ion Mode)581.3953, 563.3899This compound Metabolite (Peak 3)[2]
ESI-MS (Positive Ion Mode)621.4This compound Metabolite (Peak 2)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound (in CDCl₃, 500 MHz)

Proton AssignmentChemical Shift (δ, ppm)
H-21.83 (dd, J = 13.0, 6.5 Hz), 2.03 (dd, J = 13.0, 6.5 Hz)
H-34.26 (m)
H-42.53 (t, J = 6.5 Hz)
H-65.72 (s)
H-76.25 (d, J = 15.0 Hz)
H-86.65 (d, J = 15.0 Hz)
H-106.35 (d, J = 11.5 Hz)
H-116.68 (dd, J = 15.0, 11.5 Hz)
H-126.40 (d, J = 15.0 Hz)
H-146.38 (d, J = 11.0 Hz)
H-156.65 (dd, J = 15.0, 11.0 Hz)
H-15'6.65 (dd, J = 15.0, 11.0 Hz)
H-14'6.38 (d, J = 11.0 Hz)
H-12'6.40 (d, J = 15.0 Hz)
H-11'6.68 (dd, J = 15.0, 11.5 Hz)
H-10'6.35 (d, J = 11.5 Hz)
H-8'6.65 (d, J = 15.0 Hz)
H-7'6.25 (d, J = 15.0 Hz)
H-4'5.55 (br s)
H-3'4.01 (m)
H-2'α1.37 (dd, J = 12.5, 6.0 Hz)
H-2'β1.85 (t, J = 12.5 Hz)
C-16 Me1.08 (s)
C-17 Me1.15 (s)
C-18 Me1.92 (s)
C-19 Me4.25 (s)
C-20 Me1.97 (s)
C-16' Me0.85 (s)
C-17' Me1.05 (s)
C-18' Me1.63 (s)
C-20' Me1.97 (s)

Data sourced from a study on the apoptosis-inducing effects of this compound.

Circular Dichroism (CD) Spectroscopy

Circular dichroism provides information on the stereochemistry and conformation of chiral molecules like this compound. Dehydrometabolites of this compound have been shown to exhibit a positive Cotton effect (maximum) in their CD spectra between 260 to 280 nm, which is indicative of a 6'R chirality.[4]

Raman Spectroscopy

Resonance Raman spectroscopy has been used to study this compound within its native environment in light-harvesting complexes.[3] The technique allows for the selective observation of the vibrational modes of the carotenoid.[3] Specific experimental parameters for isolated this compound are not extensively detailed in the available literature.

Experimental Protocols

This section outlines generalized experimental protocols for the spectroscopic analysis of this compound, based on methodologies reported in the scientific literature.

Extraction and Purification of this compound
  • Homogenization: Algal biomass is homogenized in a suitable solvent, such as acetone or ethanol, often with the aid of a mortar and pestle or a ball mill.[5]

  • Extraction: The homogenized sample is repeatedly extracted with the solvent until the biomass becomes colorless.[5]

  • Phase Separation: The extract is transferred to a separatory funnel containing petroleum ether and water. The carotenoids partition into the petroleum ether phase, while more polar compounds and the extraction solvent are removed with the aqueous phase.[5]

  • Drying and Concentration: The petroleum ether extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]

  • Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) for final purification.[4]

UV-Visible Spectroscopy
  • Sample Preparation: A purified sample of this compound is dissolved in a suitable spectroscopic grade solvent (e.g., ethanol, hexane, or chloroform).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of at least 300-600 nm, using the pure solvent as a blank.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

Mass Spectrometry
  • Sample Introduction: The purified this compound sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via an HPLC system (LC-MS).

  • Ionization: ESI or APCI in positive ion mode is commonly used.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the parent ion and its fragments are determined.

  • Instrumentation Parameters (Example for APCI):

    • APCI source temperature: 200 °C

    • Probe temperature: 400 °C

    • Sheath gas (Nitrogen): 2.0 L/min

    • Drying gas pressure: 25 kPa[2]

  • Instrumentation Parameters (Example for ESI):

    • Sheath gas: 1.5 L/min

    • Drying gas pressure: 120 kPa

    • Spray voltage: 4.5 kV[2]

NMR Spectroscopy
  • Sample Preparation: A highly purified and dried sample of this compound (typically 0.5-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition (Typical Parameters):

    • Pulse angle: 30°

    • Relaxation delay: 2-5 seconds

    • Acquisition time: ~4-5 seconds

    • Number of scans: 64 or more, depending on concentration[4]

  • ¹³C NMR Acquisition:

    • Proton decoupling is used to simplify the spectrum.

    • A longer relaxation delay may be required due to the longer relaxation times of carbon nuclei.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity and aid in the complete assignment of proton and carbon signals.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Circular Dichroism Spectroscopy
  • Sample Preparation: A solution of purified this compound in a suitable solvent is prepared in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.

  • Instrumentation: A CD spectropolarimeter is used.

  • Data Acquisition: The CD spectrum is recorded over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).

Raman Spectroscopy
  • Sample Preparation: this compound can be analyzed in solution or within its protein complex.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source that is in resonance with the electronic absorption of this compound (e.g., in the blue-green region) is used to enhance the signal (Resonance Raman).

  • Data Acquisition: The scattered light is collected and analyzed to produce a Raman spectrum.

  • Data Analysis: The positions and intensities of the Raman bands provide information about the vibrational modes of the molecule.

Signaling Pathway Analysis

This compound has been shown to modulate key cellular signaling pathways, which underlies its observed biological activities, including anti-inflammatory and anti-angiogenic effects.

Nrf2 Signaling Pathway

This compound and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change in Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 binding Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasomal Degradation Ub->Proteasome Maf Maf Nrf2_n->Maf heterodimerization ARE ARE Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes transcription Cytoplasm Cytoplasm Nucleus Nucleus

Caption: Activation of the Nrf2 signaling pathway by this compound.

FGFR-1 Signaling Pathway

This compound has been reported to have anti-angiogenic effects by down-regulating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[6]

FGFR1_Signaling This compound This compound This compound->Inhibition FGF2 FGF2 FGFR1 FGFR1 FGF2->FGFR1 binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization FRS2 FRS2 Dimerization->FRS2 phosphorylates Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibition->FGFR1 downregulates mRNA expression Inhibition->ERK inhibits phosphorylation Inhibition->Akt inhibits phosphorylation

Caption: Inhibition of the FGFR-1 signaling pathway by this compound.

Experimental Workflow for Signaling Pathway Analysis

A general workflow to investigate the effect of this compound on a specific signaling pathway is outlined below.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cell line) Treatment Treatment with This compound Cell_Culture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate Reporter_Assay Reporter Gene Assay (for transcription factor activity) Treatment->Reporter_Assay Western_Blot Western Blot (for protein expression and phosphorylation) Lysate->Western_Blot qPCR RT-qPCR (for mRNA expression) Lysate->qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Reporter_Assay->Data_Analysis

Caption: General experimental workflow for signaling pathway analysis.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its known interactions with cellular signaling pathways. The provided data and protocols can serve as a valuable resource for researchers initiating or advancing their work on this promising natural compound. Further research is encouraged to fully elucidate the complete ¹³C NMR spectral data and to explore other potential biological activities and mechanisms of action.

References

Siphonaxanthin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siphonaxanthin is a keto-carotenoid found in marine green algae, such as those from the Codium species.[1][2] Emerging research has identified this compound as a potent bioactive compound with significant anti-cancer properties, positioning it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Studies have demonstrated that this compound can inhibit cancer cell viability, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis) that tumors need to grow.[3][4][5] Notably, its cellular uptake in human leukemia HL-60 cells is reported to be twice that of fucoxanthin, a well-studied marine carotenoid, which may contribute to its enhanced potency.[3][6][7]

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, inhibition of angiogenesis, and the modulation of critical cell survival and proliferation pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines, including human leukemia (HL-60) and breast cancer cells (MCF-7 and MDA-MB-231).[1][8][9] The process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events:

  • Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5, a key component of the extrinsic apoptosis pathway.[6][8] This sensitization of cancer cells to apoptosis is a crucial mechanism for its therapeutic potential.

  • Modulation of Bcl-2 Family Proteins: The induction of apoptosis is associated with the downregulation of the anti-apoptotic protein Bcl-2.[3][6][8] This shifts the balance towards pro-apoptotic proteins, facilitating mitochondrial outer membrane permeabilization.

  • Activation of Caspases: A subsequent increase in the activation of caspase-3, a key executioner caspase, has been observed following this compound treatment.[3][8][10]

  • DNA Fragmentation and Chromatin Condensation: The apoptotic activity is confirmed by an increase in TUNEL-positive cells and visible chromatin condensation, hallmark features of apoptosis.[6][8][9]

  • Upregulation of GADD45α: this compound also upregulates the mRNA expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45α), a protein involved in cell cycle arrest and apoptosis.[8][9]

  • Downregulation of Survival Markers: In breast cancer cells, this compound treatment leads to the downregulated expression of phosphorylated Bad (p-Bad) and Poly (ADP-ribose) polymerase (PARP).[11]

G This compound-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway SPX This compound DR5 DR5 (Death Receptor 5) (Upregulated) SPX->DR5 Induces Bcl2 Bcl-2 (Downregulated) SPX->Bcl2 Inhibits pBad p-Bad (Downregulated) SPX->pBad Inhibits GADD45a GADD45α (Upregulated) SPX->GADD45a Induces Caspase3 Caspase-3 (Activated) DR5->Caspase3 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pBad->Mitochondrion Inhibits Mitochondrion->Caspase3 Activates Apoptosis Apoptosis GADD45a->Apoptosis Promotes PARP PARP (Downregulated) Caspase3->PARP Cleaves Caspase3->Apoptosis Executes

This compound-Induced Apoptosis Pathway
Anti-Angiogenic Effects

This compound demonstrates significant anti-angiogenic activity, which is critical for inhibiting tumor growth and metastasis.[3] This effect is primarily observed through its impact on vascular endothelial cells.

Key Molecular Events:

  • Inhibition of HUVEC Proliferation and Tube Formation: this compound significantly suppresses the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and inhibits their ability to form tube-like structures, a key step in angiogenesis.[3][6][12]

  • Downregulation of FGF-2/FGFR-1 Signaling: The anti-angiogenic mechanism involves the suppression of mRNA expression for Fibroblast Growth Factor 2 (FGF-2) and its receptor, FGFR-1.[3]

  • Inhibition of Downstream Kinases: Consequently, this compound down-regulates the phosphorylation of key intracellular signaling proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, which are downstream of FGFR-1.[3] This inhibition represses the migration and differentiation of endothelial cells.[3]

G This compound's Anti-Angiogenic Mechanism SPX This compound FGF2 FGF-2 SPX->FGF2 Inhibits mRNA FGFR1 FGFR-1 SPX->FGFR1 Inhibits mRNA TubeFormation Tube Formation SPX->TubeFormation Inhibits FGF2->FGFR1 PI3K PI3K FGFR1->PI3K Activates MEK MEK FGFR1->MEK Activates Akt p-Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK p-ERK1/2 MEK->ERK Activates ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

This compound's Anti-Angiogenic Mechanism
Inhibition of Cell Survival and Proliferation Signaling

In breast cancer cells, this compound modulates signaling pathways linked to antioxidant defense and cell survival, thereby contributing to its growth-inhibitory effects.[1][11]

Key Molecular Events:

  • Suppression of Antioxidant Defense: this compound suppresses the protein expression of the antioxidant enzyme Superoxide Dismutase 2 (SOD-2) and its transcription factor, Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][11] While Nrf2 is typically a cytoprotective factor, its persistent activation in cancer cells can promote survival and chemoresistance; its inhibition is therefore a valid therapeutic strategy.

  • Blockade of Pro-Survival Kinases: The carotenoid blocks the phosphorylation and activation of key cell survival kinases, pAkt and pERK1/2.[1][11]

  • Inhibition of NF-κB: this compound also inhibits the expression of the redox-sensitive transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, cell survival, and proliferation in cancer.[1][2][11]

G Inhibition of Cell Survival Pathways by this compound SPX This compound Nrf2 Nrf2 SPX->Nrf2 Inhibits Akt p-Akt SPX->Akt Inhibits ERK p-ERK1/2 SPX->ERK Inhibits NFkB NF-κB SPX->NFkB Inhibits SOD2 SOD-2 Nrf2->SOD2 Activates CellSurvival Cell Survival SOD2->CellSurvival Promotes Akt->CellSurvival Promotes Proliferation Cell Proliferation ERK->Proliferation Promotes NFkB->CellSurvival Promotes NFkB->Proliferation Promotes Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits Proliferation->Apoptosis Inhibits

Inhibition of Cell Survival Pathways

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: Effects of this compound on Cancer Cell Viability

Cell Line Cancer Type Concentration Effect Citation
HL-60 Human Leukemia 20 µM Marked reduction in cell viability within 6 hours [6][8][9]
MCF-7 Breast Cancer (Luminal) 5 µM Inhibition of cell viability [1][11]

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5 µM | Inhibition of cell viability |[1][11] |

Table 2: Anti-Angiogenic Effects of this compound

Experimental Model Parameter Concentration Effect Citation
HUVECs Proliferation 2.5 µM ~50% suppression compared to control [6][10][12]
HUVECs Tube Formation 10 µM 44% suppression of tube length [6][10][12]
HUVECs Tube Formation 25 µM Complete inhibition (no tube formation) [6][10][12]

| Rat Aortic Ring | Microvessel Outgrowth | >2.5 µM | Significant reduction |[10][12] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate this compound's mechanism of action.

Cell Viability Assay (WST-1/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded into 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 25 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with this compound for specified time periods (e.g., 6, 12, 24, 48 hours).

  • Reagent Addition: After incubation, 10 µL of WST-1 or MTT reagent is added to each well. The plate is then incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance of the samples is measured using a microplate reader at 450 nm (for WST-1) or 570 nm (for MTT after solubilizing formazan crystals).

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from dose-response curves.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, p-Akt, DR5, β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, washed, and then permeabilized with a solution containing Triton X-100 or sodium citrate.

  • Labeling: The cells are incubated with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP) in a humidified chamber at 37°C.

  • Staining and Mounting: The nuclei can be counterstained with DAPI or Propidium Iodide. The coverslips are then mounted onto glass slides.

  • Analysis: The percentage of TUNEL-positive cells (exhibiting green fluorescence in the nucleus) is determined using fluorescence microscopy or flow cytometry.

G Experimental Workflow for Apoptosis Analysis cluster_culture Cell Culture & Treatment cluster_viability Viability & Morphology cluster_apoptosis Apoptosis Confirmation cluster_mechanism Mechanism Elucidation A 1. Seed Cancer Cells (e.g., HL-60) B 2. Treat with this compound (Dose- and Time-course) A->B C 3a. Cell Viability Assay (MTT / WST-1) B->C D 3b. DAPI Staining (Chromatin Condensation) B->D E 4a. TUNEL Assay (DNA Fragmentation) B->E F 4b. Caspase-3 Activity (Executioner Caspase) B->F G 5a. Western Blot (Bcl-2, DR5, p-Akt) B->G H 5b. qRT-PCR (GADD45α mRNA) B->H

Workflow for Apoptosis Analysis

Conclusion and Future Directions

This compound exhibits robust anti-cancer activity through a coordinated mechanism involving the induction of apoptosis, suppression of angiogenesis, and inhibition of key cell survival pathways. Its ability to modulate multiple targets, including DR5, Bcl-2, FGFR-1, Akt, ERK, and NF-κB, underscores its potential as a chemotherapeutic or chemopreventive agent. The quantitative data consistently demonstrate its efficacy at low micromolar concentrations across various cancer cell types.

While these findings are promising, further research is necessary.[3][5] Future investigations should focus on:

  • In Vivo Studies: Validating the observed in vitro effects in animal cancer models to assess efficacy, bioavailability, and potential toxicity.

  • Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapy drugs to enhance therapeutic outcomes and reduce side effects.

  • Broader Cancer Cell Panels: Evaluating its efficacy against a wider range of cancer types to identify other sensitive malignancies.

  • Metabolic Fate: Determining the bioavailability and metabolic pathways of this compound in vivo to understand its biotransformation and active metabolites.[4]

The comprehensive data presented in this guide highlight this compound as a marine natural product with significant promise for oncology drug development.

References

The Pivotal Role of Siphonaxanthin in the Photosynthetic Machinery of Marine Algae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siphonaxanthin, a keto-carotenoid unique to certain marine green algae, represents a significant adaptation to the underwater light environment. Its distinct molecular structure allows for the absorption of blue-green light, a spectral range largely unutilized by chlorophylls. This guide provides a comprehensive overview of the critical role of this compound in algal photosynthesis, detailing its light-harvesting functions, photoprotective mechanisms, and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key molecular pathways are visualized to facilitate a deeper understanding of its function. The potential of this compound as a bioactive compound for drug development is also briefly explored.

Introduction

In the marine environment, the quantity and quality of light change dramatically with depth. Blue and green wavelengths penetrate deepest, creating a challenge for photosynthetic organisms that primarily rely on chlorophylls, which absorb mainly in the red and blue regions of the spectrum. Certain species of marine green algae, particularly those belonging to the Siphonales order, have evolved a unique solution: the incorporation of the xanthophyll pigment this compound into their light-harvesting complexes (LHCs).[1][2] This accessory pigment has a characteristic absorption in the blue-green region, effectively broadening the spectrum of light that can be used for photosynthesis.[1][3]

This compound is a derivative of lutein, featuring a carbonyl group at the C-8 position and an additional hydroxyl group at C-19.[4][5] This structural modification is key to its unique spectral properties and its efficient energy transfer to chlorophylls. This document will delve into the technical details of this compound's function, its biochemical context, and the experimental approaches to its investigation.

This compound Content and Spectral Properties

The presence and concentration of this compound vary among different species of marine algae. Its unique spectral properties are influenced by the solvent environment and its specific binding within the light-harvesting protein complexes.

This compound Content in Marine Algae

The amount of this compound in marine algae is a crucial factor in their ability to thrive in deep-water environments. The following table summarizes the this compound content in several species.

Algal SpeciesThis compound Content (% of dry weight)Reference
Codium fragile0.03% - 0.1%[4]
Caulerpa lentillifera0.03% - 0.1%[4]
Umbraulva japonica0.03% - 0.1%[4]
Absorption Maxima of this compound

The absorption spectrum of this compound is characterized by a distinct peak in the green region of the spectrum, which is red-shifted when the pigment is bound within the protein complex. This solvatochromic shift is indicative of specific pigment-protein interactions.

Solvent/EnvironmentAbsorption Maxima (λmax)Reference
n-hexane~450 nm[1]
Acetonitrile~450 nm[1]
In vivo (thallus)~540 nm[2]
This compound-Chlorophyll a/b-binding Protein (SCP)501 nm, 535 nm[6]

Role in Photosynthesis

This compound plays a dual role in photosynthesis: as a highly efficient light-harvesting pigment and as a photoprotective agent that dissipates excess energy.

Light-Harvesting Function

This compound is primarily located in the peripheral Light-Harvesting Complex II (LHCII).[1][3] Its ability to absorb blue-green light and transfer that energy to chlorophyll a is critical for photosynthesis in light-limited underwater environments.

Femtosecond time-resolved fluorescence spectroscopy has revealed that the energy transfer from this compound to chlorophyll a is incredibly rapid and efficient, occurring with a time constant of approximately 400 femtoseconds.[3][7] This high efficiency ensures that the absorbed light energy is productively channeled into the photosynthetic electron transport chain.

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Light_Harvesting_and_Energy_Transfer cluster_light Light Environment cluster_lhc Light-Harvesting Complex II (LHCII) cluster_rc Photosystem II Reaction Center Blue-Green_Light Blue-Green Light (480-540 nm) This compound This compound Blue-Green_Light->this compound Absorption Chlorophyll_a_LHC Chlorophyll a This compound->Chlorophyll_a_LHC Energy Transfer (~400 fs) Chlorophyll_b Chlorophyll b Chlorophyll_b->Chlorophyll_a_LHC Energy Transfer Chlorophyll_a_RC Chlorophyll a (P680) Chlorophyll_a_LHC->Chlorophyll_a_RC Energy Funneling Electron_Acceptor Primary Electron Acceptor Chlorophyll_a_RC->Electron_Acceptor Charge Separation

Caption: Energy transfer pathway from this compound to the reaction center.

Photoprotective Role

Under high light conditions, excess absorbed energy can lead to the formation of reactive oxygen species (ROS), causing photo-oxidative damage. Carotenoids, including this compound, play a crucial role in photoprotection by quenching triplet chlorophyll states and dissipating excess energy as heat.[8][9] This process, known as non-photochemical quenching (NPQ), is essential for the survival of algae in environments with fluctuating light intensities. Siphonein, an ester of this compound, is also implicated in this protective mechanism.[10]

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Photoprotection_Mechanism cluster_light Light Conditions cluster_photosynthesis Photosynthetic Pathway cluster_quenching Energy Dissipation Excess_Light Excess Light Photosynthesis Photosynthesis Excess_Light->Photosynthesis ROS_Formation Reactive Oxygen Species (ROS) Formation Excess_Light->ROS_Formation Can lead to Siphonaxanthin_Quenching This compound (Energy Quenching) Excess_Light->Siphonaxanthin_Quenching Activates Normal_Light Normal Light Normal_Light->Photosynthesis Photodamage Photodamage ROS_Formation->Photodamage Siphonaxanthin_Quenching->ROS_Formation Prevents Heat_Dissipation Heat Dissipation Siphonaxanthin_Quenching->Heat_Dissipation Leads to

Caption: Role of this compound in photoprotection under excess light.

Biosynthesis of this compound

This compound is synthesized from lutein through an oxidative pathway. While the precise enzymatic steps are still under investigation, it is known that loroxanthin is a direct precursor. The biosynthesis of lutein itself originates from the general carotenoid pathway.

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Siphonaxanthin_Biosynthesis Lycopene Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene β-cyclase, Lycopene ε-cyclase Lutein Lutein alpha_Carotene->Lutein CYP97A3, CYP97C1 Loroxanthin Loroxanthin Lutein->Loroxanthin Hydroxylation/ Oxidation This compound This compound Loroxanthin->this compound Oxidation

Caption: Proposed biosynthetic pathway of this compound from lycopene.

Experimental Protocols

The study of this compound involves a range of biochemical and biophysical techniques. Below are generalized methodologies for key experiments.

Extraction and Purification of this compound

This protocol outlines a general procedure for extracting and purifying this compound from marine algae.

Materials:

  • Fresh or freeze-dried algal tissue (e.g., Codium fragile)

  • Acetone (90% and 100%)

  • n-hexane

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column and a photodiode array detector

Procedure:

  • Extraction: Homogenize the algal tissue in 90% acetone at 4°C in the dark. Centrifuge the mixture to pellet the cell debris. Repeat the extraction with the pellet until it is colorless.[11]

  • Solvent Partitioning: Combine the acetone extracts and partition with an equal volume of n-hexane/dichloromethane (1:1 v/v). The pigments will move to the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Column Chromatography: Resuspend the concentrated pigment extract in a minimal volume of n-hexane and load it onto a silica gel column pre-equilibrated with n-hexane. Elute the column with a gradient of n-hexane and acetone (e.g., starting with 100% n-hexane and gradually increasing the acetone concentration).[12] Collect the orange-colored fractions corresponding to this compound.

  • HPLC Purification: Further purify the this compound-containing fractions by reverse-phase HPLC on a C18 column. Use a mobile phase of methanol/acetonitrile/water with a gradient elution. Monitor the eluent at the absorption maximum of this compound (~450 nm).[13][14]

  • Identification: Confirm the identity of the purified this compound by UV-Vis spectroscopy and mass spectrometry.[13]

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Extraction_Workflow Algal_Tissue Algal Tissue Extraction Extraction with Acetone Algal_Tissue->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Pigment Extract (Supernatant) Centrifugation->Supernatant Solvent_Partitioning Solvent Partitioning Supernatant->Solvent_Partitioning Organic_Phase Organic Phase Solvent_Partitioning->Organic_Phase Concentration Concentration Organic_Phase->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Siphonaxanthin_Fraction This compound Fraction Column_Chromatography->Siphonaxanthin_Fraction HPLC HPLC Purification Siphonaxanthin_Fraction->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Femtosecond Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the ultrafast energy transfer dynamics from this compound to chlorophyll.

Instrumentation:

  • Femtosecond laser system (e.g., Ti:sapphire laser)

  • Optical parametric amplifier (OPA) to generate excitation pulses

  • Fluorescence upconversion or a streak camera for detection

  • Sample holder for a cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the purified this compound-protein complex or intact thylakoid membranes in a suitable buffer. The concentration should be adjusted to have an appropriate optical density at the excitation wavelength.

  • Excitation: Excite the sample with femtosecond laser pulses at a wavelength where this compound absorbs but chlorophylls have minimal absorption (e.g., ~500-530 nm).

  • Fluorescence Detection: Measure the fluorescence decay at a wavelength corresponding to chlorophyll a emission (e.g., ~680 nm).[15]

  • Data Analysis: Analyze the fluorescence decay kinetics to determine the time constants of the energy transfer processes. A fast decay component in the picosecond or femtosecond timescale at the chlorophyll emission wavelength, following excitation of this compound, is indicative of efficient energy transfer.

Potential for Drug Development

Beyond its role in photosynthesis, this compound has garnered interest for its potential bioactivities. Studies have shown that this compound exhibits anti-angiogenic, anti-inflammatory, and apoptosis-inducing effects in cancer cells.[4][7] Its unique structure and potent biological activities make it a promising candidate for further investigation in the development of novel therapeutic agents.

Conclusion

This compound is a testament to the remarkable adaptive strategies of marine algae. Its ability to harvest blue-green light and efficiently transfer this energy to the photosynthetic reaction centers, coupled with its photoprotective capabilities, allows these organisms to thrive in challenging light environments. The experimental techniques outlined in this guide provide a framework for the continued investigation of this fascinating pigment. Further research into the biosynthesis and regulation of this compound, as well as its potential applications in biotechnology and medicine, holds significant promise.

References

Methodological & Application

Siphonaxanthin from Marine Algae: Detailed Application Notes and Protocols for Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction of siphonaxanthin, a keto-carotenoid with significant therapeutic potential, from marine algae. This compound has demonstrated potent anti-angiogenic, apoptosis-inducing, and anti-inflammatory properties, making it a compound of high interest for drug development.[1][2] This application note details various extraction methodologies, from conventional solvent-based techniques to advanced green technologies, complete with comparative data and step-by-step protocols.

Introduction to this compound and its Marine Algal Sources

This compound is a unique xanthophyll found predominantly in certain species of green marine algae (Chlorophyta), where it plays a role in light harvesting, particularly in the blue-green light spectrum prevalent in underwater environments.[1][3] Key algal sources for this compound include species from the genus Codium, such as Codium fragile and Codium cylindricum, as well as other siphonaceous green algae.[4][5][6] Its distinct chemical structure, featuring a hydroxyl group at the C19 position, is believed to contribute to its enhanced biological activities compared to other carotenoids like fucoxanthin.[1]

Comparative Analysis of this compound Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing degradation. This section provides a comparative overview of various techniques.

Table 1: Comparison of this compound Extraction Methods from Marine Algae

Extraction MethodPrincipleTypical Solvents/EnzymesKey ParametersAdvantagesDisadvantages
Solvent Extraction Leaching of this compound from the algal matrix using organic solvents.Acetone, Ethanol, Methanol, Hexane, Chloroform:Methanol mixtures[7]Solvent type, Solid-to-solvent ratio, Temperature, TimeSimple, low initial investment.High solvent consumption, potential for toxic solvent residues, lower efficiency for some matrices.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer.[8]Ethanol, AcetoneUltrasonic power, Frequency, Time, Temperature, Solid-to-solvent ratioReduced extraction time, lower solvent consumption, increased yield compared to conventional methods.[8][9]Potential for localized heating and degradation of sensitive compounds if not controlled.
Pressurized Liquid Extraction (PLE) Use of solvents at elevated temperatures and pressures to increase extraction efficiency.[4][10]Ethanol, Acetone, DichloromethaneTemperature, Pressure, Solvent type, Static/Dynamic extraction timeHigh extraction efficiency, reduced solvent consumption and extraction time.[10][11]High initial equipment cost, potential for thermal degradation at high temperatures.
Supercritical CO2 (SC-CO2) Extraction Utilizes supercritical carbon dioxide as a "green" solvent.Supercritical CO2, Ethanol (co-solvent)Pressure, Temperature, CO2 flow rate, Co-solvent percentageEnvironmentally friendly, tunable selectivity, solvent-free final product.[12]High initial investment, may require a co-solvent for polar compounds like this compound.[13]
Enzyme-Assisted Extraction (EAE) Enzymatic hydrolysis of the algal cell wall to release intracellular contents.[14]Cellulase, Protease, Hemicellulase, PectinaseEnzyme concentration, pH, Temperature, Incubation timeHigh specificity, mild extraction conditions, potentially higher yields.[14][15]Cost of enzymes, requires optimization of enzymatic conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key extraction methods. It is recommended to start with a pre-treatment of the algal biomass, which typically involves washing with fresh water to remove salt and debris, followed by freeze-drying or oven-drying at low temperatures (e.g., 40-50°C) to a constant weight. The dried algae should be ground into a fine powder to increase the surface area for extraction.

Protocol 1: Conventional Solvent Extraction

This protocol is a baseline method for this compound extraction.

Materials:

  • Dried, powdered marine algae (e.g., Codium fragile)

  • Acetone (or Ethanol)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, flasks)

  • Filter paper

Procedure:

  • Weigh 10 g of dried algal powder and place it in a 250 mL flask.

  • Add 100 mL of acetone (a 1:10 solid-to-solvent ratio).

  • Stir the mixture on a magnetic stirrer for 4-6 hours at room temperature, protected from light.

  • Separate the extract from the algal residue by centrifugation at 4000 rpm for 10 minutes.

  • Decant the supernatant (the extract).

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

  • Combine all the supernatants.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 40°C.

  • The resulting crude this compound extract can be stored at -20°C for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic energy to enhance extraction efficiency.

Materials:

  • Dried, powdered marine algae

  • Ethanol (95%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Suspend 5 g of dried algal powder in 100 mL of 95% ethanol in a beaker (1:20 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic treatment at a frequency of 35 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the mixture below 40°C using a cooling jacket or by placing the beaker in an ice bath.[16]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Collect the supernatant.

  • Re-extract the residue with another 50 mL of ethanol under the same ultrasonic conditions for 15 minutes.

  • Combine the supernatants and concentrate them using a rotary evaporator at a temperature below 40°C.

  • Store the crude extract at -20°C.

Protocol 3: Pressurized Liquid Extraction (PLE)

This protocol describes an automated and rapid extraction method.

Materials:

  • Dried, powdered marine algae

  • Ethanol (90%)

  • Pressurized Liquid Extraction system

  • Extraction cells

  • Collection vials

Procedure:

  • Mix the dried algal powder with a dispersing agent like diatomaceous earth.

  • Pack the mixture into a stainless-steel extraction cell.

  • Place the cell into the PLE system.

  • Set the extraction parameters. Based on studies on other carotenoids, the following are recommended starting points:[2]

    • Solvent: 90% Ethanol

    • Temperature: 60°C to 100°C (optimization is recommended, as higher temperatures may cause degradation)[10]

    • Pressure: 1500 psi

    • Static Extraction Time: 10 minutes

    • Number of Cycles: 2

  • Initiate the extraction process. The system will automatically heat and pressurize the cell, perform the static extraction, and then flush the extract into a collection vial.

  • Evaporate the solvent from the collected extract under a stream of nitrogen or using a rotary evaporator.

  • Store the concentrated extract at -20°C.

Protocol 4: Supercritical CO2 (SC-CO2) Extraction

This protocol outlines a green extraction technique.

Materials:

  • Dried, powdered marine algae

  • Supercritical Fluid Extraction system

  • High-purity liquid carbon dioxide

  • Ethanol (as co-solvent)

Procedure:

  • Load the dried algal powder into the extraction vessel of the SC-CO2 system.

  • Set the extraction parameters. For polar carotenoids, a co-solvent is generally necessary.[13] Recommended starting conditions are:

    • Pressure: 300-400 bar

    • Temperature: 50-60°C

    • CO2 Flow Rate: 2-4 L/min

    • Co-solvent: 10-15% Ethanol

    • Extraction Time: 2-3 hours

  • Begin the extraction. The supercritical CO2 with the ethanol co-solvent will pass through the algal biomass, dissolving the this compound.

  • The extract is then depressurized in a separator, causing the CO2 to return to a gaseous state and leaving behind the this compound extract.

  • The collected extract, which will contain the ethanol co-solvent, can be concentrated further if necessary.

  • Store the extract at -20°C.

Protocol 5: Enzyme-Assisted Extraction (EAE)

This protocol uses enzymes to break down the algal cell wall for improved extraction.

Materials:

  • Fresh or rehydrated marine algae

  • Cellulase (from Trichoderma reesei or Aspergillus niger)[14]

  • Protease (e.g., Alcalase, Neutrase)[10]

  • Phosphate buffer (pH optimized for enzyme activity, typically pH 5.0-7.0)

  • Shaking water bath or incubator

  • Centrifuge and centrifuge tubes

  • Ethanol or Acetone for subsequent solvent extraction

Procedure:

  • Resuspend 10 g of algal biomass (wet weight) in 100 mL of the appropriate phosphate buffer in a flask.

  • Add the enzymes. A combination of cellulase (e.g., 2% w/w of dry biomass) and protease (e.g., 1% w/w of dry biomass) is often effective.

  • Incubate the mixture in a shaking water bath at the optimal temperature for the enzymes (e.g., 50°C) for 4-6 hours.

  • After incubation, inactivate the enzymes by heating the mixture to 90°C for 10 minutes.

  • Cool the mixture to room temperature.

  • Perform a solvent extraction on the enzyme-treated slurry using acetone or ethanol as described in Protocol 1 (steps 2-9). The prior enzymatic degradation of the cell wall should lead to a higher yield of this compound.

Protocol 6: Purification of this compound by Preparative HPLC

This protocol is for the purification of this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 or C30 preparative HPLC column (e.g., 250 x 10 mm, 5 µm)

  • HPLC-grade solvents: Methanol, Acetonitrile, Water, Ethyl Acetate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Dissolve the crude this compound extract in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 or C30 column. C30 columns are often preferred for carotenoid separations.

  • A common mobile phase system for carotenoid separation is a gradient of methanol/water to a more non-polar solvent like ethyl acetate or methyl-tert-butyl ether (MTBE). A suggested starting gradient is:

    • Mobile Phase A: Methanol:Water (90:10, v/v)

    • Mobile Phase B: Ethyl Acetate

    • Gradient: 0-20 min, 0-100% B; 20-25 min, 100% B; 25-30 min, 100-0% B.

    • Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).

  • Set the detector to monitor at the maximum absorbance of this compound (around 450-460 nm).

  • Inject the sample onto the column.

  • Collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions containing pure this compound.

  • Evaporate the solvent to obtain the purified this compound.

  • Confirm the purity of the final product using analytical HPLC. Store the purified this compound at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Extraction_Workflows cluster_Solvent Conventional Solvent Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_PLE Pressurized Liquid Extraction cluster_SCCO2 Supercritical CO2 Extraction cluster_EAE Enzyme-Assisted Extraction s1 Algal Biomass s2 Solvent Addition (e.g., Acetone) s1->s2 s3 Stirring/Maceration s2->s3 s4 Solid-Liquid Separation (Centrifugation/Filtration) s3->s4 s5 Solvent Evaporation s4->s5 s6 Crude this compound Extract s5->s6 u1 Algal Biomass in Solvent u2 Ultrasonication u1->u2 u3 Solid-Liquid Separation u2->u3 u4 Solvent Evaporation u3->u4 u5 Crude this compound Extract u4->u5 p1 Packed Extraction Cell p2 Pressurized Solvent Extraction p1->p2 p3 Collection of Extract p2->p3 p4 Solvent Removal p3->p4 p5 Crude this compound Extract p4->p5 sc1 Algal Biomass in Extraction Vessel sc2 SC-CO2 + Co-solvent Extraction sc1->sc2 sc3 Depressurization & Separation sc2->sc3 sc4 Crude this compound Extract sc3->sc4 e1 Algal Biomass in Buffer e2 Enzyme Addition e1->e2 e3 Incubation e2->e3 e4 Enzyme Inactivation e3->e4 e5 Solvent Extraction e4->e5 e6 Crude this compound Extract e5->e6

Caption: General workflows for this compound extraction methods.

Purification_Workflow start Crude this compound Extract prep_hplc Preparative HPLC start->prep_hplc fraction_collection Fraction Collection (based on UV detection at ~450 nm) prep_hplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap purity_check Purity Analysis (Analytical HPLC) solvent_evap->purity_check final_product Purified this compound purity_check->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The extraction of this compound from marine algae can be achieved through a variety of methods, each with its own set of advantages and limitations. For laboratory-scale research and initial screening, conventional solvent extraction and ultrasound-assisted extraction offer a good balance between simplicity and efficiency. For larger-scale production and applications in drug development where purity and the absence of residual solvents are critical, pressurized liquid extraction and supercritical CO2 extraction are superior, albeit with higher initial costs. Enzyme-assisted extraction presents a promising green alternative that can significantly enhance extraction yields by targeting the recalcitrant algal cell wall. The selection of the optimal method will depend on the specific research or production goals, available resources, and desired scale of operation. Subsequent purification by preparative HPLC is essential to obtain high-purity this compound for in-depth biological and pharmacological studies.

References

Application Notes and Protocols: High-Purity Siphonaxanthin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siphonaxanthin is a unique keto-carotenoid found in siphonaceous green algae, such as those from the Codium genus.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent biological activities. Research has demonstrated its capabilities as an anti-angiogenic agent, an inducer of apoptosis in cancer cells, and an anti-inflammatory compound.[1][3][4] For instance, this compound can inhibit the viability of human leukemia HL-60 cells and suppress the growth of breast cancer cell subtypes.[4][5] Its anti-angiogenic effects are attributed to the downregulation of signal transduction by fibroblast growth factor receptor-1 (FGFR-1) in vascular endothelial cells.[1][4][6] Given its therapeutic potential, the development of robust and efficient purification techniques to obtain high-purity this compound is critical for pre-clinical and clinical research.

These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound to a high degree of purity, intended for researchers, scientists, and professionals in drug development.

Overall Purification Workflow

The purification of this compound from raw algal biomass is a multi-step process designed to isolate the target molecule from a complex mixture of lipids, chlorophylls, and other carotenoids. The general workflow involves extraction, chromatographic separation, and a final polishing step such as crystallization to achieve high purity.

G cluster_workflow This compound Purification Workflow Biomass Algal Biomass (e.g., Codium sp.) Extraction Solvent Extraction Biomass->Extraction CrudeExtract Crude Carotenoid Extract Extraction->CrudeExtract Chromatography Chromatographic Purification (e.g., Preparative HPLC) CrudeExtract->Chromatography Purified Purified this compound (>95%) Chromatography->Purified Crystallization Crystallization (Optional Polishing Step) Purified->Crystallization Analysis Purity Analysis (Analytical HPLC, LC-MS) Purified->Analysis HighPurity High-Purity this compound (>98%) Crystallization->HighPurity HighPurity->Analysis

Figure 1: General workflow for the purification of high-purity this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Green Algae

This protocol details the initial extraction of carotenoids from algal biomass. The primary goal is to efficiently extract this compound while minimizing degradation.

1.1. Materials:

  • Fresh or freeze-dried green algae (e.g., Codium fragile, Codium cylindricum).[1][7]

  • Organic solvent: Methanol or Ethanol (HPLC grade).

  • Mortar and pestle or high-speed homogenizer.

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator.

  • Filtered nitrogen gas.

1.2. Procedure:

  • Weigh the freeze-dried algal biomass. If using fresh algae, pat dry to remove excess water.

  • Grind the biomass to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

  • Suspend the powdered biomass in an organic solvent (e.g., methanol) in a flask. A common ratio is 1:10 to 1:20 (w/v).

  • Perform the extraction at a low temperature (e.g., 2°C to 5°C) for 3 to 6 hours with constant stirring to maximize yield and minimize isomerization.[2]

  • Separate the biomass from the solvent by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the crude carotenoid extract.

  • Repeat the extraction process (steps 3-5) on the pellet two more times to ensure complete recovery.

  • Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Dry the final crude extract under a gentle stream of nitrogen gas and store it at -80°C in the dark until further purification.[7]

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for isolating this compound from other pigments in the crude extract to a purity of over 98%.[7]

2.1. Materials:

  • Crude this compound extract.

  • HPLC system with a preparative column (e.g., C18 or C30).

  • Mobile phase solvents: Acetonitrile, Methanol, Dichloromethane, Water (all HPLC grade).

  • Photodiode Array (PDA) detector.

  • Fraction collector.

2.2. Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the preparative HPLC system. The specific column and mobile phase may require optimization. A C30 column is often preferred for carotenoid separation.

  • Equilibrate the column with the starting mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the separation using a gradient elution program. Monitor the separation at the absorption maximum of this compound (approximately 450 nm).[7]

  • Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic UV-Vis spectrum.[7]

  • Pool the high-purity fractions and evaporate the solvent using a rotary evaporator.

  • Store the purified this compound at -80°C under a nitrogen atmosphere.

Protocol 3: Crystallization for Final Polishing

Crystallization can be employed as a final step to achieve the highest possible purity and to obtain this compound in a stable, crystalline form. The vapor diffusion method is suitable for small quantities.[8]

3.1. Materials:

  • Purified this compound (>95%).

  • A good solvent in which this compound is soluble (e.g., Tetrahydrofuran (THF), Acetone).

  • An anti-solvent in which this compound is insoluble (e.g., n-hexane, water).

  • Small inner vial and a larger outer vial with an airtight seal.

3.2. Procedure (Vapor Diffusion):

  • Dissolve the purified this compound in a minimal amount of the "good" solvent in the small inner vial.

  • Place a small volume of the "anti-solvent" in the larger outer vial.

  • Place the open inner vial inside the larger outer vial and seal the system tightly.[8]

  • Allow the system to stand undisturbed at a constant, cool temperature (e.g., 4°C).

  • The anti-solvent will slowly diffuse as vapor into the inner vial, reducing the solubility of this compound and inducing crystallization over several days or weeks.

  • Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with the anti-solvent.

  • Dry the crystals under vacuum.

Data Summary Tables

Table 1: Summary of Extraction Parameters

Parameter Condition Source Alga Reference
Solvent Methanol Codium sp. [2]
Temperature 1°C - 10°C (Optimal: 2°C - 5°C) Codium sp. [2]

| Duration | 1 - 12 hours (Optimal: 3 - 6 hours) | Codium sp. |[2] |

Table 2: Illustrative HPLC Purification Parameters

Parameter Specification Purpose Reference
System Shimadzu LC-6 or equivalent Pumping and Injection [7]
Column C18 or C30 Reverse-Phase Separation of Carotenoids General Practice
Mobile Phase Gradient of Acetonitrile/Methanol/Water Elution of this compound General Practice
Detector Photodiode Array (PDA) Detector Peak identification by spectrum [7]
Wavelength 450 nm Monitoring this compound [7]
Achieved Purity >98% High-purity isolate [7]

| Confirmation | LC-MS | Molecular Weight Verification |[7] |

Biological Activity and Signaling Pathways

High-purity this compound is crucial for accurately studying its mechanism of action. This compound exerts potent anti-angiogenic effects by inhibiting the FGF-2-mediated signaling pathway. It suppresses the expression of FGF-2 and its receptor, FGFR-1, which in turn down-regulates the phosphorylation of key downstream proteins like ERK1/2 and Akt, ultimately inhibiting endothelial cell proliferation and migration.[1][6] Concurrently, it induces apoptosis in cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the activation of caspase-3.[1][6]

G cluster_pathway This compound's Mechanism of Action cluster_angio Anti-Angiogenesis cluster_apop Apoptosis Induction SPX This compound FGFR1 FGFR-1 SPX->FGFR1 inhibits Bcl2 Bcl-2 Expression SPX->Bcl2 inhibits Casp3 Caspase-3 Activation SPX->Casp3 promotes ERK ERK1/2 (Phosphorylation) FGFR1->ERK AKT Akt (Phosphorylation) FGFR1->AKT Prolif Endothelial Cell Proliferation & Migration ERK->Prolif AKT->Prolif Apoptosis Apoptosis Bcl2->Apoptosis inhibits Casp3->Apoptosis

Figure 2: Key signaling pathways modulated by this compound.

References

Siphonaxanthin Delivery for In Vitro Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective delivery of siphonaxanthin, a marine carotenoid with significant therapeutic potential, in various in vitro experimental settings. Due to its hydrophobic nature, appropriate delivery methods are crucial for obtaining accurate and reproducible results in cell-based assays. This document outlines detailed protocols for direct solubilization using DMSO, as well as advanced delivery systems including liposomes and cyclodextrin complexes, to enhance the bioavailability of this compound in your research.

Overview of this compound's Bioactivities

This compound, a keto-carotenoid found in green algae, has demonstrated potent anti-cancer, anti-inflammatory, and anti-angiogenic properties in a variety of in vitro models. Its effects are often more potent than those of other well-studied carotenoids like fucoxanthin.[1][2] Understanding its mechanism of action is key to harnessing its therapeutic potential.

Table 1: Summary of this compound's In Vitro Biological Effects

Cell LineBiological EffectEffective ConcentrationReference
HL-60 (Human Leukemia)Induces apoptosis, reduces cell viability20 µM[2][3]
MCF-7 (Breast Cancer)Inhibits cell viability5 µM[4]
MDA-MB-231 (Breast Cancer)Inhibits cell viability5 µM[4]
HUVEC (Human Umbilical Vein Endothelial Cells)Suppresses cell proliferation2.5 µM[5][6]
HUVEC (Human Umbilical Vein Endothelial Cells)Inhibits tube formation10-25 µM[5][6]
RAW264 (Macrophage)Suppresses AGE-induced inflammatory responses0.5-1.0 µM[7]

This compound Delivery Methods: Protocols

The lipophilic nature of this compound necessitates specific solubilization techniques for its use in aqueous cell culture media. Below are three validated methods for preparing this compound for in vitro studies.

Direct Solubilization using Dimethyl Sulfoxide (DMSO)

This is the most straightforward method for preparing this compound for cell culture experiments. However, it is critical to control the final DMSO concentration to avoid solvent-induced cytotoxicity.

Protocol:

  • Stock Solution Preparation:

    • Weigh out the desired amount of purified this compound powder in a sterile microcentrifuge tube.

    • Add cell culture-grade DMSO to dissolve the this compound and create a high-concentration stock solution (e.g., 10-20 mM).

    • Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of precipitates.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent toxicity. For sensitive cell lines, a lower concentration (e.g., 0.05%) may be necessary.

    • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration used to deliver this compound.

Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound, improving their stability and delivery into cells. The thin-film hydration method is a common technique for preparing liposomes.

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.

    • The hydration process will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification and Sterilization:

    • Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

    • Sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.

  • Application to Cells:

    • Add the desired volume of the this compound-loaded liposome suspension to the cell culture medium.

    • Include "empty" liposomes (without this compound) as a control.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Protocol:

  • Preparation of the Cyclodextrin Solution:

    • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in sterile water or buffer at a desired concentration (e.g., 1-5% w/v).

  • Complexation:

    • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously.

    • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Solvent Removal and Lyophilization:

    • Remove the organic solvent by evaporation under reduced pressure.

    • Freeze-dry (lyophilize) the aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Preparation of Working Solution:

    • The lyophilized powder can be readily dissolved in cell culture medium to the desired final concentration.

    • A control with the same concentration of the cyclodextrin alone should be included in the experiments.

Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared using one of the delivery methods described above) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

  • Culture cells on coverslips or in chamber slides and treat them with this compound or a vehicle control.

  • Fix the cells with a freshly prepared paraformaldehyde solution.

  • Permeabilize the cells with a solution of Triton X-100 in PBS.

  • Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions.

  • Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Methodology:

  • Treat cells with this compound or a vehicle control for the desired time.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Caspase-3, p-Akt).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Methodology:

  • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.

  • Incubate the cells for 4-18 hours to allow for tube formation.

  • Visualize the tube-like structures using a light microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.

Siphonaxanthin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound DR5 Death Receptor 5 (DR5) (Upregulation) This compound->DR5 induces Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 inhibits Procaspase8 Pro-caspase-8 DR5->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion regulates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases CytochromeC->Procaspase3 activates Caspase3 Caspase-3 (Activation) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound-Induced Apoptosis Signaling Pathway

Siphonaxanthin_Angiogenesis_Pathway This compound This compound FGFR1 FGFR-1 (Downregulation) This compound->FGFR1 inhibits PI3K PI3K FGFR1->PI3K ERK ERK1/2 (Inhibition of Phosphorylation) FGFR1->ERK Akt Akt (Inhibition of Phosphorylation) PI3K->Akt CellProliferation Endothelial Cell Proliferation Akt->CellProliferation promotes TubeFormation Tube Formation Akt->TubeFormation promotes CellMigration Endothelial Cell Migration ERK->CellMigration promotes Angiogenesis Angiogenesis CellProliferation->Angiogenesis CellMigration->Angiogenesis TubeFormation->Angiogenesis

This compound's Anti-Angiogenic Signaling Pathway

Siphonaxanthin_Delivery_Workflow cluster_prep Preparation of this compound cluster_culture Cell Culture Treatment cluster_assay In Vitro Assays stock This compound Stock (in DMSO) cells Target Cell Line stock->cells liposome Liposomal this compound liposome->cells cyclodextrin This compound-Cyclodextrin Complex cyclodextrin->cells treatment Incubation with This compound Formulation cells->treatment viability Cell Viability (e.g., MTT) treatment->viability apoptosis Apoptosis (e.g., TUNEL, Western Blot) treatment->apoptosis angiogenesis Angiogenesis (e.g., Tube Formation) treatment->angiogenesis inflammation Inflammation (e.g., Cytokine Measurement) treatment->inflammation

General Experimental Workflow for In Vitro Studies

References

Application Notes and Protocols: Siphonaxanthin as a Therapeutic Agent in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Siphonaxanthin is a keto-carotenoid found in specific marine green algae, such as those from the Codium and Caulerpa genera.[1][2] Unlike more common carotenoids, this compound possesses unique structural features, including an additional hydroxyl group, which may contribute to its potent biological activities.[1] Preclinical research has highlighted its potential as a therapeutic agent, demonstrating significant anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2][3][4] These findings suggest that this compound could be a valuable compound for further investigation in drug development for oncology and inflammatory diseases. This document provides a summary of the quantitative data from preclinical studies, detailed protocols for key experiments, and visualizations of the molecular pathways involved.

Data Presentation: Summary of Preclinical Efficacy

The therapeutic effects of this compound have been quantified in various in vitro and ex vivo models. The following tables summarize the key findings.

Table 1: Anti-Angiogenic Effects of this compound

Assay TypeModel SystemConcentrationObserved EffectCitation(s)
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)2.5 µM~50% suppression of proliferation[5][6]
Tube FormationHUVECs10 µM44% suppression of tube length[4][5][6]
Tube FormationHUVECs25 µMComplete inhibition of tube formation[1][4][6]
Microvessel OutgrowthRat Aortic Ring (ex vivo)> 2.5 µMSignificant, dose-dependent reduction in outgrowth[1][4][6]

Table 2: Anti-Cancer Effects of this compound

Assay TypeCell LineConcentrationTimeObserved EffectCitation(s)
Cell ViabilityHuman Leukemia (HL-60)20 µM6 hMarked reduction in cell viability[1][4][7]
Cell ViabilityLuminal Breast Cancer (MCF-7)5 µM-Inhibition of cell viability[8][9]
Cell ViabilityTriple-Negative Breast Cancer (MDA-MB-231)5 µM-Inhibition of cell viability[8][9]
ApoptosisHuman Leukemia (HL-60)--Increased TUNEL-positive cells and chromatin condensation[1][7]
Cellular UptakeHuman Leukemia (HL-60)--2-fold higher uptake than fucoxanthin[1]

Table 3: Anti-Inflammatory Effects of this compound

Model SystemInducing AgentEffect MeasuredObserved ResultCitation(s)
RAW264 MacrophagesAdvanced Glycation End Products (AGEs)Nitric Oxide (NO) GenerationSignificant suppression[3]
RAW264 Macrophages & HUVECsAdvanced Glycation End Products (AGEs)mRNA expression of IL-6 & adhesion moleculesSignificant suppression[3]
RAW264 Macrophages & HUVECsAdvanced Glycation End Products (AGEs)NF-κB ActivationSignificant inhibition[3]
Mast Cells (RBL-2H3)AntigenDegranulationInhibitory effect[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

This compound promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It downregulates the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspase-3.[1][7] Concurrently, it upregulates the expression of Death Receptor 5 (DR5) and GADD45α, sensitizing cancer cells to apoptosis.[4][7]

G cluster_0 This compound-Induced Apoptosis SPX This compound Bcl2 Bcl-2 SPX->Bcl2 Inhibits DR5 DR5 Expression SPX->DR5 Upregulates GADD GADD45α Expression SPX->GADD Upregulates Casp3 Caspase-3 Activation Bcl2->Casp3 Inhibits Apoptosis Apoptosis Casp3->Apoptosis DR5->Apoptosis GADD->Apoptosis

Figure 1: this compound's pro-apoptotic signaling pathways.

Inhibition of Cancer Cell Survival Pathways

In breast cancer cells, this compound has been shown to suppress key survival signaling pathways. It inhibits the expression of the antioxidant enzyme SOD-2 and its transcription factor Nrf2.[9] Furthermore, it blocks the activation of pro-survival markers such as pAkt, pERK1/2, and the redox-sensitive transcription factor NF-κB.[9]

G cluster_1 Inhibition of Cell Survival SPX This compound Nrf2 Nrf2 SPX->Nrf2 Akt pAkt SPX->Akt ERK pERK1/2 SPX->ERK NFkB NF-κB SPX->NFkB SOD2 SOD-2 Nrf2->SOD2 Survival Cell Survival SOD2->Survival Reduces Oxidative Stress Akt->Survival ERK->Survival NFkB->Survival

Figure 2: this compound's inhibition of cell survival signals.

Anti-Angiogenic Mechanism

The anti-angiogenic activity of this compound is attributed to its ability to down-regulate signal transduction involving fibroblast growth factors.[1] It suppresses the mRNA expression of Fibroblast Growth Factor 2 (FGF-2) and its receptor (FGFR-1), which are crucial for endothelial cell proliferation and the formation of new blood vessels.[1]

G cluster_2 Anti-Angiogenic Pathway SPX This compound FGF2 FGF-2 mRNA SPX->FGF2 Suppresses FGFR1 FGFR-1 mRNA SPX->FGFR1 Suppresses Signal Signal Transduction FGF2->Signal FGFR1->Signal Angiogenesis Angiogenesis Signal->Angiogenesis G cluster_3 Anti-Inflammatory Pathway AGEs AGEs ER_Stress ER Stress AGEs->ER_Stress NFkB NF-κB Activation ER_Stress->NFkB Inflammation Inflammation (IL-6, Adhesion Molecules) NFkB->Inflammation SPX This compound SPX->ER_Stress G cluster_workflow1 Workflow: Cell Viability Assay A 1. Seed Cells (e.g., 96-well plate) B 2. Incubate (e.g., 24h, 37°C, 5% CO2) A->B C 3. Treat with this compound (Varying concentrations) B->C D 4. Incubate (e.g., 6-48h) C->D E 5. Add WST-1 Reagent D->E F 6. Incubate (e.g., 1-4h) E->F G 7. Measure Absorbance (e.g., 450 nm) F->G H 8. Calculate Viability (%) G->H

References

Application Notes and Protocols for Siphonaxanthin Permeability Studies Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin, a keto-carotenoid found in green algae, has garnered significant interest for its potential health benefits, including anti-inflammatory and anti-obesity properties.[1] Understanding the intestinal permeability of this compound is crucial for evaluating its oral bioavailability and developing it as a nutraceutical or therapeutic agent. The Caco-2 cell monolayer model is a well-established in vitro system that mimics the human intestinal epithelium and is widely used to predict the oral absorption of compounds.[2] These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model.

The intestinal absorption of carotenoids is a complex process that involves passive diffusion and protein-mediated transport. Key transporters involved in the uptake of carotenoids across the apical membrane of enterocytes are Scavenger Receptor Class B Type I (SR-BI) and Niemann-Pick C1-like 1 (NPC1L1).[3] Pharmacological inhibition of NPC1L1 has been shown to suppress the uptake of this compound in differentiated Caco-2 cells, indicating its role in the facilitated diffusion of this carotenoid.[3]

Data Presentation

Table 1: Caco-2 Permeability and Uptake Data for Carotenoids

CompoundConcentration (µM)Incubation Time (h)Apparent Permeability (Papp) (cm/s)Cellular Uptake/Transport (%)Reference
β-Carotene 116Not Reported~11% (uptake + secretion)[5]
Not Specified50.11 x 10⁻⁶0.8% (transport)[6]
Lutein 116Not Reported~7% (uptake + secretion)[5]
50.5 - 3Not ReportedSaturable uptake observed[7]
This compound 1 nmol/well1 - 24Not ReportedLinearly increasing cellular concentration up to 3h[4][8]

Experimental Protocols

This section provides a detailed methodology for conducting Caco-2 cell permeability assays to evaluate this compound.

Caco-2 Cell Culture and Maintenance
  • Cell Line: Caco-2 cells (ATCC HTB-37).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Seeding Caco-2 Cells on Transwell® Inserts
  • Transwell® Inserts: Use 12-well or 24-well Transwell® inserts with a 0.4 µm pore size polycarbonate membrane.

  • Seeding Density: Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Change the culture medium in both the apical and basolateral chambers every 2-3 days.

Assessment of Caco-2 Monolayer Integrity

The integrity of the Caco-2 cell monolayer is critical for obtaining reliable permeability data. This is assessed by measuring the Transepithelial Electrical Resistance (TEER).

  • TEER Measurement:

    • Use a voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2).

    • Before measurement, equilibrate the cell monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C for 30 minutes.

    • Measure the electrical resistance across the monolayer.

    • Subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².

    • Acceptance Criterion: Monolayers with TEER values >250 Ω·cm² are generally considered suitable for permeability experiments.[9]

This compound Permeability Assay (Apical to Basolateral Transport)

This protocol assesses the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side.

  • Preparation of this compound Dosing Solution:

    • Due to its lipophilic nature, this compound should be dissolved in a suitable vehicle (e.g., DMSO) and then diluted in the transport buffer to the desired final concentration. The final DMSO concentration should typically be less than 1% to avoid cytotoxicity.

    • To mimic physiological conditions, this compound can be incorporated into mixed micelles.[7]

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer (HBSS).

    • Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL for a 12-well plate).

    • Add the this compound dosing solution to the apical chamber (e.g., 0.5 mL for a 12-well plate).

    • Incubate the plates at 37°C on an orbital shaker to minimize the unstirred water layer.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.

    • Immediately after each sampling, replace the volume withdrawn with fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculation of Apparent Permeability Coefficient (Papp)

The Papp value is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s), determined from the slope of the cumulative amount of this compound in the basolateral chamber versus time.

  • A is the surface area of the Transwell® membrane (cm²).

  • C₀ is the initial concentration of this compound in the apical chamber (µmol/cm³ or µmol/mL).

Mandatory Visualizations

Siphonaxanthin_Permeability_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days) TEER_Check Monolayer Integrity Check (TEER > 250 Ω·cm²) Caco2_Culture->TEER_Check Apical_Dosing Add this compound to Apical Chamber TEER_Check->Apical_Dosing Siphonaxanthin_Prep Prepare this compound Dosing Solution Siphonaxanthin_Prep->Apical_Dosing Incubation Incubate at 37°C (e.g., 120 min) Apical_Dosing->Incubation Basolateral_Sampling Sample from Basolateral Chamber Incubation->Basolateral_Sampling Quantification Quantify this compound (HPLC/LC-MS) Basolateral_Sampling->Quantification Papp_Calculation Calculate Papp Value Quantification->Papp_Calculation

Experimental workflow for this compound Caco-2 permeability assay.

Carotenoid_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Caco-2 cell) Micelle Micelle This compound SR_BI SR-BI Micelle:f1->SR_BI Uptake NPC1L1 NPC1L1 Micelle:f1->NPC1L1 Uptake Intracellular_Transport Intracellular Transport (Potential Metabolism) SR_BI->Intracellular_Transport NPC1L1->Intracellular_Transport Apical_Membrane Apical Membrane Efflux Efflux to Bloodstream Intracellular_Transport->Efflux Basolateral_Membrane Basolateral Membrane

Signaling pathway for carotenoid uptake in intestinal cells.

References

Siphonaxanthin as a Natural Colorant in Food Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siphonaxanthin is a keto-carotenoid pigment found in certain species of edible green algae, such as Codium fragile and Caulerpa lentillifera.[1][2] Unlike many terrestrial plant carotenoids, this compound possesses unique structural features, including a hydroxyl group at the C19 position, which contributes to its notable biological activities.[1] Beyond its function as a natural colorant, this compound is recognized for its potential health-promoting properties, including anti-inflammatory, anti-angiogenic, and apoptosis-inducing effects, making it a promising bifunctional ingredient for the development of functional foods and nutraceuticals.[3][4]

These application notes provide a summary of the current scientific understanding of this compound for its use in food technology, including its physicochemical properties, biological activities, and detailed experimental protocols for its extraction, quantification, and analysis.

Physicochemical Properties and Bioactivities

This compound's potential as a high-value natural food colorant is underscored by its vibrant color and significant biological activities. A summary of its key quantitative data is presented in Table 1.

PropertyValue / DescriptionSource(s)
Source Edible green algae (Codium fragile, Caulerpa lentillifera, Umbraulva japonica, Codium cylindricum)[1][2]
Concentration in Algae 0.03% - 0.1% of dry weight (~230 µg/g in Codium cylindricum)[1][2]
Appearance Orange-red pigment (inferred from carotenoid class)N/A
UV-Vis λmax ~450 nm[2]
Molecular Weight 600.85 g/mol (C₄₀H₅₆O₄)N/A
Antioxidant Capacity Contributes significantly to peroxyl radical scavenging. ORAC value for Nephroselmis sp. extract (containing this compound) was 188.32 µg TE/mg.[5]
Bioavailability Cellular uptake is 2-fold higher than fucoxanthin. Absorbed in the intestine and can be detected in plasma.[1]
Biological Activities Anti-inflammatory, anti-angiogenic, apoptosis-inducing in cancer cells, anti-obesity.[1][3][5]

Note: TE = Trolox Equivalents. N/A indicates data not available in the provided search results.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways. These pathways are critical targets in the research and development of functional foods and drugs for chronic diseases.

Anti_Inflammatory_Pathway AGEs Advanced Glycation End-products (AGEs) Receptor AGE Receptor (RAGE) AGEs->Receptor Binds ER_Stress Endoplasmic Reticulum (ER) Stress Receptor->ER_Stress Induces NFkB NF-κB Activation ER_Stress->NFkB Activates Inflammation Pro-inflammatory Gene Expression (e.g., IL-6, Adhesion Molecules) NFkB->Inflammation Promotes This compound This compound This compound->ER_Stress Inhibits This compound->NFkB Inhibits

Figure 1: Anti-inflammatory action of this compound.

Anti_Angiogenic_Pathway FGF2 Fibroblast Growth Factor 2 (FGF-2) FGFR1 FGF Receptor 1 (FGFR-1) FGF2->FGFR1 Binds Signaling_Cascade Intracellular Signaling (ERK1/2, Akt) FGFR1->Signaling_Cascade Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) Signaling_Cascade->Angiogenesis Promotes This compound This compound This compound->FGFR1 Downregulates (mRNA expression) This compound->Signaling_Cascade Inhibits (Phosphorylation)

Figure 2: Anti-angiogenic action of this compound.

Application in Food Technology

Color Properties

This compound is expected to impart a yellow-to-orange hue, characteristic of carotenoids. However, specific quantitative colorimetric data (e.g., CIELAB L, a, b* values) for this compound in various food matrices are not yet well-documented in the scientific literature. The perceived color and its intensity will likely depend on its concentration, the food matrix, and its physical state (e.g., dissolved in oil, encapsulated, or in an emulsion).

Stability Considerations

Specific stability data for this compound are limited. However, based on studies of structurally similar carotenoids like fucoxanthin and astaxanthin, this compound is presumed to be sensitive to degradation by heat, light, oxygen, and extreme pH.[6][7]

  • Temperature: Significant degradation of fucoxanthin is observed at temperatures above 60°C.[7] Thermal processing methods like pasteurization and sterilization could lead to color loss and reduced bioactivity.

  • pH: Fucoxanthin shows very low stability in acidic conditions (pH < 4.0) and is more stable in neutral to alkaline conditions (pH 6.0-10.0).[8] This suggests this compound may be better suited for neutral or low-acid food products.

  • Light: Exposure to light, especially UV light, can cause rapid isomerization and degradation of carotenoids.[6] The use of opaque packaging is recommended for products containing this compound.

  • Oxygen: The unsaturated structure of this compound makes it susceptible to oxidation, leading to bleaching of the color and loss of functionality. Vacuum or modified atmosphere packaging and the inclusion of other antioxidants can mitigate this.

Incorporation into Food Matrices

As a lipophilic compound, this compound is not readily dispersible in aqueous food systems. To overcome this, encapsulation technologies such as nanoemulsification or microencapsulation are necessary. These techniques can improve stability, water dispersibility, and bioavailability.[9][10]

A general workflow for preparing a this compound-fortified food product would involve:

  • Extraction and purification of this compound from algal biomass.

  • Creation of a stable oil-in-water nanoemulsion containing this compound.

  • (Optional) Spray drying the emulsion to create a water-dispersible powder.

  • Incorporation of the liquid nanoemulsion or powder into the final food product (e.g., beverages, yogurts, dressings, or baked goods).

Experimental Protocols

The following protocols are compiled from various scientific sources and provide a basis for the extraction, analysis, and functional assessment of this compound.

Extraction_Workflow Start Start: Freeze-dried Green Algae (e.g., Codium fragile) Extraction Solvent Extraction (Acetone/Methanol) Start->Extraction Partition Liquid-Liquid Partition (Hexane) Extraction->Partition Chromatography1 Column Chromatography (Silica Gel) Partition->Chromatography1 Chromatography2 Preparative HPLC (ODS column) Chromatography1->Chromatography2 Purified Purified this compound (>95% purity) Chromatography2->Purified

Figure 3: Workflow for this compound extraction.
Protocol for Extraction and Purification of this compound

This protocol is adapted from methodologies used for extracting this compound from green algae such as Codium fragile.

Materials:

  • Freeze-dried green algae powder

  • Acetone, HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Silica gel for column chromatography

  • Deionized water

  • Rotary evaporator

  • Chromatography column

  • Preparative HPLC system with a C18 (ODS) column

Procedure:

  • Extraction: a. Submerge 100 g of freeze-dried algal powder in 1 L of acetone. b. Stir the mixture in the dark at 4°C for 12-24 hours. c. Filter the mixture to separate the algal debris from the acetone extract. d. Repeat the extraction on the residue to ensure complete recovery. e. Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: a. Dissolve the crude extract in hexane. b. Wash the hexane solution with an equal volume of deionized water to remove water-soluble impurities. c. Discard the aqueous phase and collect the hexane phase. d. Evaporate the hexane to yield a concentrated lipid-soluble extract.

  • Silica Gel Column Chromatography: a. Pack a chromatography column with silica gel slurried in hexane. b. Load the concentrated extract onto the column. c. Elute the column with a stepwise gradient of acetone in hexane (e.g., 10%, 20%, 30%, 40% acetone). d. Collect fractions and monitor by thin-layer chromatography or HPLC to identify this compound-rich fractions (typically eluting at higher acetone concentrations).

  • Preparative HPLC Purification: a. Combine and concentrate the this compound-rich fractions. b. Purify the concentrate using a preparative HPLC system equipped with a C18 (ODS) column. c. Use a mobile phase such as acetonitrile:methanol:water (75:15:10, v/v/v). d. Collect the peak corresponding to this compound (monitor at ~450 nm). e. Evaporate the solvent to obtain purified this compound. Confirm purity (>95%) by analytical HPLC. f. Store the purified pigment at -80°C under nitrogen to prevent degradation.

Protocol for Quantification by HPLC

Materials:

  • Purified this compound standard

  • HPLC system with a photodiode array (PDA) detector

  • Analytical C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Acetonitrile, methanol, water (HPLC grade)

  • Samples containing this compound (e.g., algal extracts, fortified food)

Procedure:

  • Standard Preparation: Prepare a stock solution of purified this compound in ethanol or another suitable solvent. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., acetone or ethanol). Centrifuge to remove particulates and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Conditions: a. Mobile Phase: Isocratic elution with acetonitrile:methanol:water (75:15:10, v/v/v). b. Flow Rate: 1.0 mL/min. c. Column Temperature: 25°C. d. Detection Wavelength: 450 nm. e. Injection Volume: 20 µL.

  • Analysis: a. Inject the standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared samples. c. Identify the this compound peak in the sample chromatogram by comparing the retention time and spectral data with the standard. d. Quantify the amount of this compound in the sample using the standard curve.

Protocol for In Vitro Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the scavenging capacity against peroxyl radicals.

Materials:

  • This compound extract/pure compound

  • Trolox (standard)

  • Fluorescein sodium salt (probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well microplate (black)

  • Microplate reader with fluorescence filters (excitation 485 nm, emission 520 nm)

Procedure:

  • Preparation: Prepare Trolox standards (6.25–100 µM) and this compound samples in phosphate buffer.

  • Assay: a. To each well of the microplate, add 150 µL of the fluorescein working solution. b. Add 25 µL of either the Trolox standard, sample, or a buffer blank. c. Incubate the plate at 37°C for 15 minutes in the microplate reader. d. Initiate the reaction by adding 25 µL of AAPH solution to all wells. e. Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes.

  • Calculation: a. Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank. b. Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC. c. Plot a standard curve of net AUC versus Trolox concentration. d. Determine the ORAC value of the this compound sample from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or millimole of the sample.

Safety and Regulatory Status

This compound is found in edible green algae that are part of the traditional diet in some cultures, suggesting it is relatively safe for human consumption.[1] However, there is a lack of formal toxicological studies specifically for this compound as a concentrated food additive. Key points regarding its safety and regulation include:

  • No Established ADI: A formal Acceptable Daily Intake (ADI) has not been established by major regulatory bodies like the FDA or EFSA.

  • Need for Toxicological Data: For approval as a new food additive, comprehensive safety data, including studies on reproductive and developmental toxicity, subchronic and chronic toxicity, and genotoxicity, would be required.[11][12]

  • GRAS Status: It is unlikely to achieve Generally Recognized as Safe (GRAS) status in the US without a consensus of scientific experts on its safety for its intended use, which would require publicly available toxicological data.

Researchers and developers should proceed with the understanding that while this compound shows great promise, a thorough safety assessment will be necessary for its widespread adoption as a food colorant.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of siphonaxanthin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments aimed at enhancing the oral bioavailability of this compound.

1. Formulation & Stability

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low encapsulation efficiency of this compound in nanoformulations. - Inappropriate solvent selection for this compound. - Suboptimal ratio of this compound to carrier material (e.g., lipid, polymer). - Inefficient homogenization or sonication. - Instability of the formulation leading to drug leakage.- Use a solvent in which this compound is highly soluble for the initial step. - Optimize the drug-to-carrier ratio through a series of small-scale experiments. - Increase homogenization time/pressure or sonication amplitude/duration. - Evaluate the physical and chemical stability of the formulation over time at different storage conditions.[1][2]
Visible precipitation or aggregation in the this compound formulation over time. - Poor colloidal stability of the nanoformulation (low zeta potential). - Ostwald ripening in nanoemulsions. - Temperature fluctuations during storage. - pH changes in the formulation.- Select surfactants or stabilizers that impart a higher surface charge to the nanoparticles. - Use a combination of emulsifiers or a weighting agent to minimize density differences. - Store formulations at a constant, controlled temperature. - Buffer the formulation to a pH where this compound and the carriers are most stable.
Color fading or degradation of this compound in the formulation. - Exposure to light, oxygen, or high temperatures.[3] - Presence of pro-oxidant metals or reactive oxygen species. - Incompatibility with other excipients in the formulation.- Prepare and store formulations in amber-colored containers, under an inert atmosphere (e.g., nitrogen), and at refrigerated temperatures.[3] - Incorporate antioxidants such as vitamin E into the formulation. - Conduct compatibility studies with all excipients before finalizing the formulation.
Difficulty in scaling up the nanoformulation process from lab to pilot scale. - Changes in shear forces and mixing efficiency with larger equipment.[4][5] - Batch-to-batch variability in raw materials.[6] - Challenges in maintaining uniform temperature and pressure.[7]- Optimize process parameters (e.g., homogenization pressure, flow rate) for each scale.[4] - Implement robust quality control for all incoming raw materials. - Utilize process analytical technology (PAT) to monitor critical parameters in real-time.

2. In Vitro & In Vivo Experiments

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
High variability in carotenoid uptake in Caco-2 cell experiments. - Inconsistent cell monolayer integrity (variable TEER values). - Incomplete micellarization of this compound in the digestion medium. - Presence of interfering substances in the formulation that affect cell viability. - Carotenoid interactions at the transporter level.[8]- Only use cell monolayers with TEER values within a pre-defined acceptable range. - Ensure proper simulation of digestion to achieve optimal micellarization. - Perform a cell viability assay (e.g., MTT) with the formulation to rule out toxicity. - Be aware of potential competitive inhibition if studying multiple carotenoids.[8]
Low recovery of this compound from plasma or tissue samples. - Inefficient extraction method. - Degradation of this compound during sample processing. - Adsorption of the lipophilic compound to plasticware.- Optimize the extraction solvent system and the number of extraction cycles. - Perform all sample processing steps on ice and protected from light. Add an antioxidant like BHT to the extraction solvent. - Use glass or low-retention plasticware for all sample handling.
Poor correlation between in vitro and in vivo bioavailability results. - Limitations of the in vitro model in fully mimicking the complex in vivo environment. - Species differences in intestinal transporters and metabolism between the cell line and the animal model. - First-pass metabolism in the liver not accounted for in the Caco-2 model.- Use the in vitro model as a screening tool and for mechanistic studies, but rely on in vivo data for definitive bioavailability assessment. - Select an animal model with known similarities in lipid and carotenoid metabolism to humans. - Consider the potential for hepatic metabolism when interpreting in vivo results.[9]
Difficulty in identifying and quantifying this compound metabolites in vivo. - Low concentrations of metabolites. - Lack of commercially available analytical standards for metabolites. - Co-elution with other endogenous compounds in chromatographic analysis.- Use a highly sensitive analytical technique such as LC-MS/MS.[10] - Isolate and purify metabolites from in vitro metabolism studies (e.g., using liver microsomes) to use as standards. - Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation.

Data Presentation

Table 1: Comparative Bioavailability and Tissue Distribution of Carotenoids

Formulation/Study DesignCarotenoidModelKey Bioavailability Parameter(s)Tissue Distribution HighlightsReference(s)
Standard DietThis compoundICR Mice-Highest accumulation in the stomach and small intestine. Metabolites primarily found in the liver and white adipose tissue (especially mesenteric).[9][11][12]
Chitosan-based Nanoparticles vs. FreeAstaxanthinIn VivoCmax: 2264.03 ± 64.58 ng/mL (nano) vs. 231.45 ± 7.47 ng/mL (free). AUC(0–60) was 6.2 times higher for the nanoformulation.Not specified.[13]
Liposomes (70% phospholipid)AstaxanthinCaco-2 cells95.33% cellular uptake.Not applicable.[13]
Lipid-based Formulations vs. Commercial SupplementAstaxanthinHumansBioavailability enhanced 1.7 to 3.7 times with lipid-based formulations.Not specified.[13]

Note: Data for astaxanthin is provided as a representative carotenoid to illustrate the potential for bioavailability enhancement with different formulation strategies, as specific comparative data for this compound is limited.

Experimental Protocols

1. Preparation of this compound-Loaded Nanoemulsion

This protocol is adapted from methods for preparing other carotenoid nanoemulsions.[14][15][16]

  • Materials:

    • This compound extract or purified compound

    • Food-grade oil (e.g., medium-chain triglyceride oil)

    • Food-grade emulsifier (e.g., Tween 80, lecithin)

    • Deionized water

    • High-speed homogenizer

    • Ultrasonicator or microfluidizer

  • Procedure:

    • Oil Phase Preparation: Dissolve a known concentration of this compound in the food-grade oil. Gently heat and stir until fully dissolved.

    • Aqueous Phase Preparation: Dissolve the emulsifier in deionized water.

    • Pre-emulsion Formation: Add the oil phase to the aqueous phase while mixing with a high-speed homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse emulsion.

    • Nanoemulsion Formation:

      • Ultrasonication: Subject the pre-emulsion to high-power ultrasonication. Optimize sonication time and amplitude to achieve the desired droplet size.

      • Microfluidization: Pass the pre-emulsion through a high-pressure microfluidizer. Optimize the number of passes and pressure to achieve a narrow particle size distribution.

    • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

2. Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method.[17][18][19]

  • Materials:

    • This compound

    • Phospholipids (e.g., soy lecithin, phosphatidylcholine)

    • Cholesterol (optional, for membrane stability)

    • Organic solvent (e.g., chloroform, ethanol)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

    • Rotary evaporator

    • Bath sonicator or extruder

  • Procedure:

    • Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

    • Size Reduction:

      • Sonication: Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).

      • Extrusion: Pass the MLV suspension through polycarbonate membranes of a defined pore size using an extruder to produce large unilamellar vesicles (LUVs) with a uniform size distribution.

    • Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

    • Characterization: Analyze the liposomes for size, PDI, zeta potential, and encapsulation efficiency.

3. In Vitro Digestion and Caco-2 Cell Uptake Model

This protocol is based on the standardized INFOGEST method.[5][13][20][21]

  • Materials:

    • This compound formulation

    • Simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) with appropriate enzymes (amylase, pepsin, pancreatin) and bile salts.

    • Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)

    • Cell culture medium

    • Hanks' Balanced Salt Solution (HBSS)

  • Procedure:

    • In Vitro Digestion:

      • Oral Phase: Mix the this compound formulation with SSF containing α-amylase and incubate at 37°C with gentle agitation.

      • Gastric Phase: Add SGF containing pepsin, adjust the pH to ~3.0, and incubate at 37°C with agitation.

      • Intestinal Phase: Add SIF containing pancreatin and bile salts, adjust the pH to ~7.0, and incubate at 37°C with agitation.

    • Micelle Isolation: Centrifuge the final digestate to separate the aqueous micellar fraction from the undigested material.

    • Caco-2 Cell Uptake:

      • Wash the differentiated Caco-2 cell monolayers with warm HBSS.

      • Add the micellar fraction to the apical side of the Transwell inserts and incubate for a defined period (e.g., 2-4 hours).

      • After incubation, wash the cells thoroughly with cold HBSS to remove surface-bound this compound.

      • Lyse the cells and extract the intracellular this compound for quantification by HPLC.

4. HPLC Quantification of this compound in Biological Matrices

This protocol is a general guideline and may require optimization.[7][10][22]

  • Materials:

    • Plasma, cell lysate, or tissue homogenate

    • Internal standard (e.g., another carotenoid not present in the sample)

    • Protein precipitation agent (e.g., acetonitrile, ethanol)

    • Extraction solvent (e.g., hexane, ethyl acetate, dichloromethane)

    • HPLC system with a C18 or C30 reverse-phase column and a UV-Vis or diode-array detector.

  • Procedure:

    • Sample Preparation:

      • To a known volume of the biological sample, add the internal standard.

      • Precipitate proteins by adding a cold protein precipitation agent and vortexing.

      • Centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction:

      • Transfer the supernatant to a new tube and add the extraction solvent.

      • Vortex vigorously and centrifuge to separate the phases.

      • Carefully collect the organic (upper) layer containing this compound.

      • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Drying and Reconstitution:

      • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a small, known volume of the mobile phase.

    • HPLC Analysis:

      • Inject the reconstituted sample into the HPLC system.

      • Set the detector wavelength to the maximum absorbance of this compound (~450 nm).

      • Quantify the this compound concentration by comparing its peak area to that of the internal standard and a standard curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis This compound This compound formulation Nanoemulsion/ Liposome Preparation This compound->formulation carrier Lipid/Polymer Carrier carrier->formulation digestion In Vitro Digestion (INFOGEST) formulation->digestion animal Animal Model (Oral Gavage) formulation->animal caco2 Caco-2 Cell Uptake digestion->caco2 Micellar Fraction extraction Sample Extraction caco2->extraction pk_pd Pharmacokinetic/ Pharmacodynamic Studies animal->pk_pd Blood/Tissue Samples pk_pd->extraction hplc HPLC Quantification extraction->hplc

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte micelle This compound in Mixed Micelle npc1l1 NPC1L1 micelle->npc1l1 Uptake sr_bi SR-BI micelle->sr_bi Uptake cd36 CD36 micelle->cd36 Uptake membrane Apical Membrane intracellular Intracellular Transport (Mechanism less clear) npc1l1->intracellular sr_bi->intracellular cd36->intracellular chylomicron Chylomicron Assembly intracellular->chylomicron lymph To Lymphatics chylomicron->lymph ezetimibe Ezetimibe ezetimibe->npc1l1 Inhibits

Caption: Putative signaling pathway for the intestinal absorption of this compound.[10][22][23][24][25][26]

References

Siphonaxanthin stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of siphonaxanthin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a keto-carotenoid found in green algae, recognized for its potent anti-inflammatory, anti-angiogenic, and apoptosis-inducing activities.[1][2][3] Like other carotenoids, its structure, characterized by a conjugated polyene chain, is susceptible to degradation by factors such as light, heat, oxygen, and acidic conditions.[4] This degradation can lead to a loss of biological activity and the formation of various degradation products, making stability a critical consideration for experimental accuracy and the development of this compound-based therapeutics.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by:

  • Light: Exposure to light, especially UV rays, can cause photo-oxidation and isomerization (conversion from trans to cis forms), leading to degradation.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of degradation. It is crucial to store this compound at low temperatures.[7][8]

  • pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic pH can lead to significant degradation.[9][10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain.

  • Solvents: The choice of solvent can impact stability. While soluble in many organic solvents, the polarity of the solvent can influence its excited-state dynamics and potentially its long-term stability.

Q3: What are the known degradation products of this compound?

In vivo and in vitro studies have identified several degradation and metabolic products of this compound:

  • Dehydrometabolites: In biological systems, this compound can be metabolized into dehydrometabolites, which possess one or two additional α,β-unsaturated carbonyl groups. These metabolites have been found to exhibit even more potent anti-inflammatory activity than the parent this compound.[11]

  • cis-Isomers: Like other carotenoids, this compound can undergo trans to cis isomerization upon exposure to light and heat, which can alter its biological activity.

  • Oxidative Cleavage Products: While specific oxidative cleavage products for this compound are not extensively documented in the reviewed literature, it is known that the polyene chain of carotenoids can be cleaved by oxidation, leading to the formation of apocarotenals and other smaller molecules.

Q4: How should I properly store and handle this compound to minimize degradation?

To ensure the stability of this compound:

  • Storage Temperature: Purified this compound should be stored at -80°C.[12] For short-term storage, refrigeration at 4°C in the dark is preferable to room temperature.

  • Protection from Light: Always store this compound in amber-colored vials or wrap containers with aluminum foil to protect it from light. Perform experimental manipulations under subdued or yellow light.

  • Inert Atmosphere: For long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Solvent Purity: Use high-purity, peroxide-free solvents for dissolving this compound.

Troubleshooting Guides

Extraction and Purification Issues
Problem Possible Cause(s) Recommended Solution(s)
Low extraction yield Incomplete cell lysis.Use appropriate cell disruption methods such as sonication or homogenization.
Inappropriate solvent system.Use a mixture of polar and non-polar solvents (e.g., acetone/methanol or chloroform/methanol) for efficient extraction.[13]
Degradation during extraction Exposure to light, heat, or oxygen.Perform extraction under dim light, on ice, and consider blanketing with nitrogen gas.
Presence of acidic conditions.Neutralize any acidic components or add a mild base like calcium carbonate during extraction.
Co-purification of other pigments Insufficient chromatographic separation.Optimize the HPLC mobile phase and gradient. Consider using a different column chemistry (e.g., C30 instead of C18) for better separation of carotenoid isomers.
HPLC Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) Column overload.Reduce the injection volume or sample concentration.
Incompatible injection solvent.Dissolve the sample in the mobile phase or a weaker solvent.
Column degradation.Use a guard column and ensure the mobile phase pH is within the column's stable range. Replace the column if necessary.
Variable retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.[14]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[14]
Ghost peaks or baseline noise Contaminated mobile phase or injector.Use HPLC-grade solvents and filter them before use. Flush the injector and system regularly.
Sample carryover.Implement a needle wash step in the injection sequence.
Appearance of new peaks during analysis On-column degradation or isomerization.Keep the autosampler cool. Use a shorter analysis time if possible. Confirm the identity of new peaks using a diode array detector (DAD) or mass spectrometry (MS).

Quantitative Data on Stability

While extensive quantitative stability data specifically for this compound is limited in the literature, data from structurally similar carotenoids like fucoxanthin, lutein, and astaxanthin can provide valuable insights. The following tables summarize the stability of these related compounds under various conditions.

Disclaimer: The following data is for related carotenoids and should be used as an estimation for this compound's stability. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Table 1: Estimated Thermal Degradation of Carotenoids in the Dark

TemperatureDurationEstimated Degradation (%)Carotenoid Reference
20-25°C (Room Temp)7 days~7%Astaxanthin[15]
40°C1 hour~15%Lutein
60°C1 hour~30%Lutein
80°C16 hours>50%Astaxanthin[15]
100°C1 hourSignificant degradationFucoxanthin[16]

Table 2: Estimated Effect of pH on Carotenoid Stability (at 40°C, 1 hour)

pHEstimated Degradation (%)Carotenoid Reference
2~49%Lutein
3~29%Lutein
4~25%Lutein
6~20%Lutein
8~12%Lutein

Table 3: Estimated Effect of Light on Carotenoid Stability (at Room Temperature)

ConditionDurationEstimated Degradation (%)Carotenoid Reference
Room Temperature - Light3 days<10% (in serum)Carotene
Room Temperature - Light10 days~25% (in serum)Carotene
Room Temperature - Light5 days~24% (in acetone)Astaxanthin[8]
Room Temperature - Dark5 days~21% (in acetone)Astaxanthin[8]

Experimental Protocols

Protocol for Assessing Thermal and Photostability of this compound

Objective: To determine the degradation kinetics of this compound under specific temperature and light conditions.

Materials:

  • Purified this compound

  • HPLC-grade solvent (e.g., ethanol or a mixture compatible with your analytical method)

  • Amber glass vials

  • Temperature-controlled incubator or water bath

  • Light source with a defined spectrum and intensity (for photostability)

  • HPLC system with a DAD or UV-Vis detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Handle the solution under subdued light.

  • Sample Preparation: Aliquot the stock solution into several amber glass vials. For photostability studies, use clear glass vials.

  • Thermal Stability:

    • Place the amber vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

    • At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove one vial from each temperature.

    • Immediately cool the vial on ice and store at -80°C until HPLC analysis.

  • Photostability:

    • Place the clear vials at a fixed distance from the light source. Wrap a set of control vials in aluminum foil and place them under the same temperature conditions.

    • At specified time points, remove one exposed and one control vial.

    • Store at -80°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples by HPLC to determine the remaining concentration of this compound. Use a stability-indicating method that can separate the parent compound from its degradation products.

    • Monitor the peak area of this compound at its maximum absorbance wavelength (~450 nm).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics. The degradation rate constant (k) can be calculated from the slope of the line.

Signaling Pathway and Workflow Diagrams

Siphonaxanthin_NFkB_ER_Stress_Pathway AGEs Advanced Glycation End Products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binds to ER_Stress Endoplasmic Reticulum (ER) Stress RAGE->ER_Stress Induces NFkB_Activation NF-κB Activation ER_Stress->NFkB_Activation Leads to Inflammatory_Genes Expression of Inflammatory Genes (e.g., IL-6, Adhesion Molecules) NFkB_Activation->Inflammatory_Genes Promotes Atherosclerosis Pathogenesis of Atherosclerosis Inflammatory_Genes->Atherosclerosis This compound This compound This compound->ER_Stress Inhibits This compound->NFkB_Activation Inhibits

Caption: this compound's inhibition of the AGE-induced inflammatory pathway.

Siphonaxanthin_Metabolite_Nrf2_Pathway This compound This compound Dehydrometabolites Dehydrometabolites (α,β-unsaturated carbonyl group) This compound->Dehydrometabolites Hepatic Metabolism Nrf2_Activation Nrf2 Activation Dehydrometabolites->Nrf2_Activation Potently Activates STING_Expression Decreased STING mRNA Expression Nrf2_Activation->STING_Expression Leads to IRF_Activation IRF Activation STING_Expression->IRF_Activation Inhibits TLR_Stimulation TLR1/2 Stimulation TLR_Stimulation->IRF_Activation Inflammatory_Response Inflammatory Response IRF_Activation->Inflammatory_Response

Caption: Enhanced anti-inflammatory action of this compound's metabolites.

Experimental_Workflow_Siphonaxanthin_Stability Start Start: Prepare this compound Stock Solution Aliquot Aliquot into Vials Start->Aliquot Stress_Conditions Expose to Stress Conditions (Temperature, Light) Aliquot->Stress_Conditions Sampling Sample at Predetermined Time Points Stress_Conditions->Sampling Storage Store Samples at -80°C Until Analysis Sampling->Storage HPLC_Analysis HPLC-DAD Analysis Storage->HPLC_Analysis Data_Analysis Data Analysis: - Calculate % Degradation - Determine Degradation Kinetics HPLC_Analysis->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Large-Scale Production of Siphonaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of siphonaxanthin.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental and production workflow of this compound.

Issue 1: Low this compound Yield from Algal Culture

Q: Our algal cultures are showing good biomass, but the this compound yield is consistently low. What factors could be contributing to this, and how can we optimize for higher yield?

A: Low this compound content in healthy algal biomass is a common challenge. Several factors can influence the biosynthesis and accumulation of this carotenoid. Here are some troubleshooting steps:

  • Light Spectrum and Intensity: this compound biosynthesis in green algae like Codium fragile is significantly influenced by the light spectrum. Studies have shown that exposure to blue-green light is crucial for the accumulation of this compound and its precursors.[1][2]

    • Recommendation: Ensure your cultivation setup provides adequate blue-green light. If using artificial lighting, consider supplementing with LEDs in the blue-green wavelength range.

  • Nutrient Composition of Media: The nutrient profile of the culture medium can impact carotenoid production. While general nutrient requirements for algal growth must be met, specific micronutrients can play a role in pigment synthesis.

    • Recommendation: Experiment with varying the concentrations of nitrogen and phosphate in your culture medium. A patent suggests that specific concentrations of ammonia nitrogen and phosphate phosphorus can enhance this compound content.[3]

  • Algal Species and Strain: The content of this compound can vary significantly between different species and even strains of green algae.[4]

    • Recommendation: If possible, screen different species or strains of siphonaceous green algae (e.g., from the genus Codium or Caulerpa) to identify a high-yield producer.

  • Cultivation Temperature: Temperature affects the metabolic rate of algae.

    • Recommendation: A Japanese patent suggests that a culture temperature between 28-30°C can increase both the growth rate and the this compound content.[3]

Issue 2: Inefficient Extraction of this compound from Biomass

Q: We are struggling to achieve a high extraction efficiency of this compound from the harvested algal biomass. What are the critical parameters to consider for optimizing the extraction process?

A: Inefficient extraction can be a major bottleneck in the production pipeline. The choice of solvent, extraction method, and processing conditions are critical.

  • Solvent Selection: The polarity of the solvent plays a significant role in extraction efficiency. Acetone is a commonly used and effective solvent for the initial extraction of carotenoids from algal biomass.[5]

    • Recommendation: While acetone is effective, for food and pharmaceutical applications, consider "greener" solvents like ethanol. The efficiency of different solvents can vary, so it's advisable to perform small-scale trials to determine the optimal solvent for your specific biomass.[6]

  • Extraction Temperature: Higher temperatures can enhance extraction efficiency but also risk degrading the heat-sensitive this compound.[7]

    • Recommendation: A patent for producing this compound suggests an extraction temperature of 1°C to 10°C when using methanol.[3] For other solvents, it is recommended to keep the temperature below 40°C to minimize degradation.[7]

  • Extraction Method: Traditional solvent extraction can be time-consuming. Modern techniques can improve efficiency.

    • Recommendation: Consider implementing Microwave-Assisted Extraction (MAE), which can reduce extraction time and solvent consumption.[6] However, care must be taken to control the temperature to prevent degradation.

  • Biomass Pre-treatment: The tough cell walls of algae can hinder solvent penetration.

    • Recommendation: Mechanical disruption of the algal cells through methods like bead milling or sonication prior to solvent extraction can significantly improve the yield.

Issue 3: Degradation of this compound During and After Purification

Q: We are observing significant degradation of our purified this compound, indicated by color loss and the appearance of degradation products in HPLC analysis. What are the primary causes of degradation, and what stabilization strategies can we employ?

A: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation.[8][9]

  • Exposure to Light: this compound has multiple conjugated double bonds that can be isomerized or oxidized when exposed to light, especially UV radiation.

    • Recommendation: Conduct all extraction and purification steps under dim light or using amber glassware to protect the compound from photodegradation.

  • Thermal Degradation: High temperatures during processing and storage can accelerate the degradation of this compound.

    • Recommendation: Use low-temperature methods for solvent evaporation (e.g., rotary evaporation under vacuum). Store the purified this compound at -80°C to ensure long-term stability.[10]

  • Oxidation: The presence of oxygen can lead to the oxidative degradation of this compound.

    • Recommendation: Purge storage containers with an inert gas like nitrogen or argon before sealing. The addition of antioxidants, such as ascorbic acid, to the purified sample might also help in preventing oxidation.[11]

  • Encapsulation: For long-term storage and for formulation into products, encapsulation can protect this compound from environmental factors.

    • Recommendation: Techniques like spray-drying or freeze-drying with a suitable carrier matrix can create a stable powdered form of this compound.[8][12]

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield of this compound to expect from green algae?

A1: The this compound content in edible green algae such as Codium fragile and Caulerpa lentillifera is typically in the range of 0.03% to 0.1% of the dry weight.[4] One study reported a content of approximately 230 μg/g of dry weight from Codium cylindricum.[10] A Japanese patent suggests that culturing filamentous seedlings of Codium can lead to an increased content of this compound.[3]

Q2: What is the most effective method for purifying this compound on a large scale?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for obtaining high-purity this compound.[5][10] For large-scale purification, preparative HPLC systems with larger columns and higher flow rates are employed. The process typically involves a primary separation using open-column chromatography on silica gel followed by a final purification step with HPLC.[5]

Q3: Are there any regulatory considerations for using this compound in food or pharmaceutical products?

A3: Yes, any substance used as a color additive in food or pharmaceuticals is subject to regulation by authorities like the U.S. Food and Drug Administration (FDA). The FDA has approved the use of several color additives derived from algae.[13][14][15] It is crucial to consult the specific regulations in your target market to ensure compliance. For use in food, a substance may need to be approved as a food additive or be Generally Recognized As Safe (GRAS).[16]

Q4: How does the bioavailability of this compound affect its potential as a nutraceutical?

A4: The bioavailability of a compound is critical for its efficacy as a nutraceutical. Studies have shown that this compound is absorbed by intestinal cells and is distributed to various tissues in mice.[10] However, its metabolism and the bioactivity of its metabolites are areas of ongoing research. Further studies are needed to fully understand its bioavailability and metabolic fate in humans to validate its health benefits.[17][18]

Data Presentation

Table 1: this compound Content in Different Green Algae Species

Algal SpeciesThis compound Content (% of dry weight)Reference
Codium fragile0.03% - 0.1%[4]
Caulerpa lentillifera0.03% - 0.1%[4]
Umbraulva japonica0.03% - 0.1%[4]
Codium cylindricum~0.023% (230 µg/g)[10]

Table 2: Comparison of Extraction Solvents for Carotenoids

SolventRelative EfficiencyAdvantagesDisadvantagesReference
AcetoneHighEffective for a broad range of carotenoidsNot ideal for direct use in food/pharma products[5]
EthanolModerate to High"Greener" solvent, suitable for food applicationsMay have slightly lower efficiency than acetone for some carotenoids[6]
Hexane/Acetone MixHighGood for extracting non-polar carotenoidsUse of hexane raises environmental and safety concerns[5]
Dichloromethane/Methanol MixHighEffective for cell homogenatesChlorinated solvent, not suitable for food applications[10]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound from Codium fragile

Objective: To extract and partially purify this compound from dried Codium fragile biomass.

Materials:

  • Dried and powdered Codium fragile

  • Acetone

  • Hexane

  • Silica gel for column chromatography

  • Glass column

  • Rotary evaporator

  • Amber glassware

Procedure:

  • Extraction:

    • Suspend the dried algal powder in acetone (e.g., 10 g in 200 mL).

    • Stir the suspension in the dark at 4°C for 4-6 hours.

    • Filter the mixture to separate the acetone extract from the algal residue.

    • Repeat the extraction process with fresh acetone to ensure maximum recovery.

    • Combine the acetone extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Partial Purification by Open-Column Chromatography:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Pack a glass column with silica gel slurried in hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of acetone in hexane (e.g., starting with 100% hexane and gradually increasing the acetone concentration to 40%).[5]

    • Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or a spectrophotometer. The this compound-rich fraction typically elutes with 40% acetone in hexane.[5]

    • Combine the this compound-rich fractions and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purification and Quantification

Objective: To purify and quantify this compound from a partially purified extract.

Materials:

  • Partially purified this compound extract

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., TSK gel ODS-80Ts, 4.6 mm × 250 mm, 5 μm)[5]

  • This compound standard (if available for quantification)

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified extract in the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase of acetonitrile:methanol:water (e.g., 75:15:10, v/v/v).[5]

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the PDA detector to monitor at 450 nm, which is the maximum absorbance wavelength for this compound.[10]

    • Inject the sample onto the column.

    • Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.[10]

Visualizations

Experimental_Workflow cluster_cultivation Algal Cultivation cluster_processing Downstream Processing algal_culture 1. Green Algae Culture (e.g., Codium fragile) optimization 2. Optimization (Light, Nutrients, Temp.) algal_culture->optimization Cultivation Conditions harvesting 3. Biomass Harvesting optimization->harvesting extraction 4. Solvent Extraction harvesting->extraction Dried Biomass purification 5. Chromatographic Purification (HPLC) extraction->purification Crude Extract final_product 6. Purified this compound purification->final_product Purity >98%

Caption: A simplified workflow for the production of this compound.

Signaling_Pathway_LXR This compound This compound lxr Liver X Receptor α (LXRα) This compound->lxr Inhibits srebp1c SREBP-1c (Transcription Factor) lxr->srebp1c Activates lipogenesis Lipogenesis (Fatty Acid Synthesis) srebp1c->lipogenesis Promotes

Caption: Inhibition of the LXRα signaling pathway by this compound.[19]

References

Siphonaxanthin Quantification by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of siphonaxanthin by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common challenges encountered during the analysis of this marine carotenoid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound quantification?

A1: A common starting point is a reversed-phase HPLC method using a C18 or C8 column with a photodiode array (PDA) detector. The detection wavelength for this compound is typically set at 450 nm.[1][2] The mobile phase often consists of a gradient of acetonitrile, methanol, and water.[3]

Q2: How can I extract this compound from algal biomass?

A2: this compound can be extracted from green algae using organic solvents.[3] A common procedure involves homogenization of the biomass in a mixture of acetone and methanol. To prevent degradation, extraction should be carried out in dim light and at a low temperature.[4]

Q3: What are the critical factors for the stability of this compound during analysis?

A3: this compound, like other carotenoids, is sensitive to light, heat, and oxygen.[5] Samples and standards should be stored at low temperatures (e.g., -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3] Exposure to light and elevated temperatures during sample preparation and analysis should be minimized to prevent isomerization and degradation.[6]

Q4: I am observing co-elution of this compound with other pigments. How can I improve the separation?

A4: Co-elution with chlorophylls and other carotenoids is a common issue.[7] To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: Adjusting the gradient slope and the organic solvent ratios can enhance separation.[8]

  • Use a different stationary phase: A C30 column, for example, can offer different selectivity for carotenoids compared to a C18 column.[9]

  • Modify the mobile phase: The addition of a small amount of a modifier like pyridine has been shown to improve the separation of algal pigments.[7]

Q5: My this compound peak is tailing. What are the possible causes and solutions?

A5: Peak tailing can be caused by several factors:

  • Secondary interactions with the stationary phase: This can occur due to exposed silanol groups on the silica-based column. Operating the mobile phase at a lower pH or using an end-capped column can help minimize these interactions.[10]

  • Column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[11]

  • Column contamination or degradation: If the problem persists, the column may be contaminated or have a void at the inlet. Flushing the column or replacing it may be necessary.[12][13]

Experimental Protocols

Protocol 1: Extraction of this compound from Green Algae

This protocol provides a general guideline for the extraction of this compound from a wet algal paste.

  • Homogenization: Weigh approximately 1 gram of wet algal paste and homogenize it with 10 mL of cold acetone using a mortar and pestle or a mechanical homogenizer.

  • Extraction: Transfer the homogenate to a centrifuge tube. Add another 10 mL of cold acetone, vortex thoroughly, and sonicate for 10 minutes in an ice bath, protected from light.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the pellet with a mixture of acetone and methanol (7:3, v/v) until the pellet is colorless.

  • Pooling and Evaporation: Pool all the supernatants and evaporate to dryness under a stream of nitrogen gas at a temperature below 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., 1 mL) for analysis.

Protocol 2: HPLC Quantification of this compound

This protocol describes a gradient HPLC method for the separation and quantification of this compound.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate

    • Solvent B: 60:40 (v/v) methanol: acetone[4]

  • Detection: 450 nm

Table 1: HPLC Gradient Program

Time (min)% Solvent A% Solvent B
01000
100100
250100
301000
401000

Caption: Example of a gradient elution program for the separation of this compound and other algal pigments.

Data Presentation

Table 2: Example Retention Times of Algal Pigments

PigmentRetention Time (min)
Chlorophyll c~ 4.5
Fucoxanthin~ 8.0
Violaxanthin~ 11.5
This compound ~ 14.0
Chlorophyll a~ 22.0
β-carotene~ 28.0

Caption: Approximate retention times for key algal pigments using a C8 column and a gradient method. Actual retention times may vary depending on the specific HPLC system and conditions. Data compiled from multiple sources for illustrative purposes.[3][4]

Table 3: Method Validation Parameters for a Related Carotenoid (Fucoxanthin)

ParameterValue
Linearity (R²)> 0.99
Limit of Detection (LOD)0.004 µg/mL
Limit of Quantification (LOQ)0.013 µg/mL
Recovery85 - 110%

Caption: Representative method validation parameters for the quantification of fucoxanthin, a structurally related carotenoid.[5] These values can serve as a benchmark when validating a method for this compound.

Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_hplc HPLC Analysis cluster_quantification Data Analysis algal_biomass Algal Biomass homogenization Homogenization in Acetone algal_biomass->homogenization Step 1 extraction Solvent Extraction (Acetone/Methanol) homogenization->extraction Step 2 centrifugation Centrifugation extraction->centrifugation Step 3 evaporation Evaporation under Nitrogen centrifugation->evaporation Step 4 reconstitution Reconstitution in Mobile Phase evaporation->reconstitution Step 5 hplc_injection Injection into HPLC reconstitution->hplc_injection Step 6 separation Chromatographic Separation (C8/C18 Column) hplc_injection->separation Step 7 detection PDA Detection at 450 nm separation->detection Step 8 peak_integration Peak Integration detection->peak_integration Step 9 calibration_curve Calibration Curve peak_integration->calibration_curve Step 10 quantification Quantification of this compound calibration_curve->quantification Step 11

Caption: Experimental workflow for this compound quantification by HPLC.

troubleshooting_guide cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Encountered peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks rt_shift Retention Time Shift start->rt_shift no_peaks No Peaks start->no_peaks noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline solution1 Check mobile phase pH Use end-capped column Dilute sample peak_tailing->solution1 solution2 Column overload Injection solvent issue peak_fronting->solution2 solution3 Clogged frit Column void split_peaks->solution3 solution4 Check pump flow rate Mobile phase composition Column temperature rt_shift->solution4 solution5 Check detector lamp Sample concentration Injection volume no_peaks->solution5 solution6 Degas mobile phase Check for leaks Clean detector cell noisy_baseline->solution6 solution7 Equilibrate column Check for leaks drifting_baseline->solution7

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Optimizing Siphonaxanthin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with siphonaxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for your in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or undetectable plasma/tissue levels of this compound 1. Poor Bioavailability: this compound is a lipophilic molecule, and its absorption can be limited.[1][2] 2. Inadequate Formulation: The vehicle used for administration may not be optimal for solubilizing and delivering this compound. 3. Degradation of this compound: this compound can be sensitive to light, heat, and oxidation, leading to degradation before or after administration.[3][4] 4. Rapid Metabolism: this compound may be rapidly metabolized in the liver and other tissues.[5] 5. Incorrect Sample Collection/Processing: Improper handling of biological samples can lead to degradation of the analyte.1. Enhance Bioavailability: - Administer this compound with a source of dietary fat or in an oil-based vehicle (e.g., corn oil, olive oil) to improve absorption.[6] - Consider formulating this compound in a nanoemulsion or liposome to increase solubility and absorption.[7] 2. Optimize Formulation: - Use a vehicle that ensures complete solubilization. A mixture of oils and non-ionic surfactants (e.g., Tween 80) can be effective.[8] Test the solubility of this compound in the chosen vehicle at the desired concentration before animal administration. 3. Prevent Degradation: - Prepare formulations fresh before each use. - Protect this compound powder and formulations from light and heat by storing them in amber containers at low temperatures (-20°C or -80°C).[3] - Consider adding an antioxidant like vitamin E to the formulation to improve stability. 4. Assess Metabolism: - Measure not only the parent this compound but also its potential metabolites in plasma and tissues.[5] 5. Ensure Proper Sample Handling: - Collect blood in tubes containing an anticoagulant and immediately process to obtain plasma. - Snap-freeze tissue samples in liquid nitrogen immediately after collection. - Store all biological samples at -80°C until analysis.
Precipitation of this compound in the dosing formulation 1. Supersaturation: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Temperature Changes: A decrease in temperature can cause the compound to precipitate out of solution. 3. Incompatible Vehicle Components: The components of the vehicle may not be compatible, leading to precipitation.1. Reduce Concentration: If possible, lower the concentration of this compound in the formulation. 2. Use a Co-solvent: Incorporate a co-solvent like polyethylene glycol 400 (PEG 400) or ethanol to improve solubility.[8] However, be mindful of the potential toxicity of the co-solvent at the administered volume. 3. Maintain Temperature: Gently warm the formulation before administration to ensure this compound is fully dissolved. Do not overheat, as this can cause degradation. 4. Sonication: Use a sonicator to help dissolve the compound and create a more stable suspension. 5. Formulate as a Suspension: If solubility is a major issue, a fine, uniform suspension can be an alternative. Ensure the suspension is homogenous before each administration by vortexing.
Animal Distress or Adverse Effects After Dosing (Oral Gavage) 1. Improper Gavage Technique: Incorrect placement of the gavage needle can cause injury to the esophagus or trachea. 2. High Volume of Administration: Administering a large volume can cause reflux and aspiration. 3. Vehicle Toxicity: The vehicle itself may be causing adverse effects.1. Ensure Proper Training: Only trained personnel should perform oral gavage. The gavage needle should be measured against the mouse to ensure it reaches the stomach without causing perforation. 2. Limit Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6] 3. Vehicle Selection: Choose a vehicle that is well-tolerated by the animal model. Water, saline, or edible oils are generally safe.[6] If using co-solvents, ensure they are within safe limits for the species.
High Variability in Experimental Results 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the this compound formulation. 2. Individual Animal Variation: Differences in absorption and metabolism among animals can lead to variable responses. 3. Non-homogenous Formulation: If using a suspension, it may not be uniformly mixed, leading to different doses being administered.1. Standardize Dosing Procedure: Use calibrated equipment and ensure a consistent technique for every animal. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 3. Ensure Homogeneity: Vigorously vortex suspensions immediately before drawing up each dose to ensure uniformity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for in vivo studies with this compound?

A1: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific biological effect being investigated. Based on available literature, here are some starting points:

  • Dietary Supplementation: A study in ICR mice used a diet supplemented with 0.004% this compound, which corresponds to approximately 65.79 nmol/g of diet.[2] This can be a good starting point for chronic studies.

  • Oral Gavage: For acute or sub-chronic studies, doses can be extrapolated from in vitro effective concentrations. This compound has shown anti-angiogenic effects at 2.5 µM and apoptosis-inducing effects at 20 µM in cell culture.[9][10] A starting dose in the range of 1-10 mg/kg body weight administered daily by oral gavage could be a reasonable starting point for dose-response studies. It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental setup.

Q2: What is the best vehicle for oral administration of this compound?

A2: this compound is lipophilic, so an oil-based vehicle is generally recommended to enhance its absorption.[6] Common choices include:

  • Corn oil: Widely used and generally well-tolerated.

  • Olive oil: Another suitable and commonly used edible oil.

  • Formulations with co-solvents and surfactants: For higher concentrations or improved stability, a formulation containing a mixture of an oil (e.g., corn oil), a co-solvent (e.g., PEG 400), and a surfactant (e.g., Tween 80) can be effective.[8] It is important to test the stability and homogeneity of any new formulation before use in animals.

Q3: How can I prepare a stable formulation of this compound for oral gavage?

A3: To prepare a stable formulation:

  • Weighing: Accurately weigh the required amount of this compound in a light-protected tube.

  • Dissolving: Add the chosen vehicle (e.g., corn oil) to the this compound.

  • Mixing: Vortex the mixture thoroughly. If the compound does not dissolve completely, gentle warming (to no more than 37°C) and/or sonication can be used.

  • Storage: Prepare the formulation fresh daily if possible. If storage is necessary, store it in a tightly sealed, amber-colored container at 4°C for a short period. Always re-vortex and visually inspect for precipitation before administration.

Q4: How can I measure the concentration of this compound in plasma and tissues?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common method for quantifying this compound in biological samples.[11] A C18 reverse-phase column is typically used. The detection wavelength for this compound is around 450 nm.[11] Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effective Concentrations of this compound

Cell LineEffectEffective ConcentrationReference
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of proliferation2.5 µM[9]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of tube formation10 µM[9]
Human Leukemia (HL-60) cellsInduction of apoptosis20 µM[10]
Luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cellsInhibition of viability5 µM[12]

Table 2: In Vivo Dosage of this compound in Mouse Models

Animal ModelAdministration RouteDosageDurationKey FindingsReference
ICR MiceDietary Supplementation0.004% in diet (65.79 nmol/g of diet)16 daysThis compound and its metabolites were detected in various tissues, with the highest accumulation in the stomach, small intestine, liver, and adipose tissue.[2]
Ob/Ob Mice on a High-Fat DietDietary SupplementationNot explicitly stated in mg/kg, but provided in the diet.Not explicitly statedLowered plasma glucose and alanine aminotransferase (ALT) levels; diminished hepatic lipid peroxidation.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil)

  • Amber-colored microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

Procedure:

  • Calculate the total amount of this compound and vehicle needed for the entire study group for one day.

  • In an amber-colored microcentrifuge tube, accurately weigh the required amount of this compound powder.

  • Add the calculated volume of the vehicle (e.g., corn oil) to the tube.

  • Tightly cap the tube and vortex vigorously for 2-3 minutes until the this compound is completely dissolved or a uniform suspension is formed.

  • If solubility is an issue, gently warm the tube to 37°C for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the mixture for 5-10 minutes.

  • Visually inspect the formulation for any precipitate. If it is a suspension, ensure it is homogenous.

  • Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the formulation to return to room temperature and vortex thoroughly.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to administer (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume will depend on the concentration of the formulation).

  • Draw the calculated volume of the well-mixed formulation into the syringe fitted with the gavage needle.

  • Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly but without restricting breathing.

  • Position the mouse vertically.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly down the esophagus into the stomach. If any resistance is felt, or if the mouse struggles excessively, withdraw the needle and start again. Never force the needle.

  • Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.

  • After administration, gently withdraw the needle in a single, smooth motion.

  • Return the mouse to its cage and monitor for any signs of distress for a few minutes.

Visualizations

Signaling Pathways of this compound

Siphonaxanthin_Signaling cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Response cluster_cancer Anti-Cancer Effects This compound This compound IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inactivates PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces NFkB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes ERK->Cell_Survival Promotes

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow cluster_planning Phase 1: Planning & Formulation cluster_pilot Phase 2: Pilot Study cluster_main Phase 3: Main Experiment cluster_decision Phase 4: Decision Lit_Review Literature Review & In Vitro Data Analysis Dose_Selection Select Dose Range (e.g., Low, Medium, High) Lit_Review->Dose_Selection Vehicle_Selection Vehicle Selection & Formulation Development Dose_Selection->Vehicle_Selection Stability_Test Formulation Stability Test Vehicle_Selection->Stability_Test Pilot_Study Pilot In Vivo Study (Small group of animals) Stability_Test->Pilot_Study Toxicity_Assessment Toxicity Assessment (e.g., body weight, behavior) Pilot_Study->Toxicity_Assessment PK_Analysis Pharmacokinetic Analysis (Plasma/Tissue Levels) Pilot_Study->PK_Analysis Main_Experiment Main In Vivo Experiment (Full study groups) Toxicity_Assessment->Main_Experiment PK_Analysis->Main_Experiment Efficacy_Evaluation Efficacy Evaluation (e.g., tumor size, inflammation markers) Main_Experiment->Efficacy_Evaluation Data_Analysis Data Analysis & Interpretation Efficacy_Evaluation->Data_Analysis Optimal_Dose Optimal Dose Determined? Data_Analysis->Optimal_Dose Optimal_Dose->Dose_Selection No, Refine Doses Optimal_Dose->Main_Experiment Yes, Proceed with Further Studies

Caption: Workflow for optimizing this compound dosage in vivo.

Troubleshooting Logic for Low Bioavailability

Bioavailability_Troubleshooting cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Plasma/Tissue Levels of this compound Detected Check_Formulation Check Formulation (Solubility, Stability) Start->Check_Formulation Review_Admin Review Administration Technique Start->Review_Admin Assess_Metabolism Assess Metabolism (Measure Metabolites) Start->Assess_Metabolism Verify_Sample_Handling Verify Sample Handling & Analysis Start->Verify_Sample_Handling Optimize_Vehicle Optimize Vehicle (e.g., add oil, co-solvent) Check_Formulation->Optimize_Vehicle Improve_Stability Improve Stability (e.g., fresh prep, antioxidant) Check_Formulation->Improve_Stability Refine_Gavage Refine Gavage Technique Review_Admin->Refine_Gavage Modify_Dose Modify Dosing Regimen (e.g., increase dose/frequency) Assess_Metabolism->Modify_Dose Validate_Assay Validate Analytical Assay Verify_Sample_Handling->Validate_Assay Optimize_Vehicle->Start Re-evaluate Improve_Stability->Start Re-evaluate Refine_Gavage->Start Re-evaluate Modify_Dose->Start Re-evaluate Validate_Assay->Start Re-evaluate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Addressing Siphonaxanthin Metabolic Instability in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic stability of siphonaxanthin in liver microsomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a concern?

A1: this compound is a marine carotenoid with potential anti-inflammatory, anti-angiogenic, and anti-obesity properties.[1][2][3][4][5] Understanding its metabolic stability in the liver is crucial because rapid metabolism can affect its bioavailability, efficacy, and potential for drug-drug interactions. The liver is a primary site of drug metabolism, and in vitro studies using liver microsomes are a standard method to assess this.[1][6]

Q2: What are the main metabolites of this compound observed in liver microsomal studies?

A2: In vitro studies using rodent and human liver S9 and microsomal fractions have shown that this compound is metabolized into several dehydrometabolites. The primary metabolites identified are didehydrometabolite (DDM), didehydrothis compound (DDS), and tetradehydrometabolite (TDM).[7][8] The formation of these metabolites is NAD+-dependent and the dehydrogenation activity appears to be higher in the microsomal fraction compared to the cytosol.[8]

Q3: Does this compound's metabolism affect its biological activity?

A3: Yes, the metabolites of this compound, particularly the dehydrometabolites possessing an α,β-unsaturated carbonyl group, have been shown to be more potent activators of the Nrf2 signaling pathway than the parent compound.[7] This activation leads to an enhanced anti-inflammatory response.[7]

Q4: Are there any known issues with the stability of this compound during in vitro assays?

A4: While specific data on this compound's stability during the assay itself is limited, carotenoids, in general, are susceptible to degradation from light, heat, and oxidation.[1][6] Due to its lipophilic nature, this compound may also present challenges such as low aqueous solubility and non-specific binding to labware during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of this compound's metabolic stability in liver microsomes.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. 1. Inconsistent thawing of microsomes. 2. Pipetting errors, especially with viscous microsomal solutions. 3. Degradation of this compound stock solution. 4. Inconsistent incubation times or temperatures.1. Thaw microsomes rapidly in a 37°C water bath and keep on ice until use. Avoid repeated freeze-thaw cycles. 2. Use positive displacement pipettes or reverse pipetting techniques. Pre-wet the pipette tip with the microsomal solution. 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO, ethanol) and protect from light and heat. Store under inert gas if possible. 4. Use a calibrated incubator and a precise timer. Stagger the initiation of reactions to ensure accurate incubation times for each sample.
No or very low metabolism of this compound observed. 1. Inactive microsomes. 2. Omission or degradation of the cofactor (NADPH/NAD+). 3. Incorrect buffer pH. 4. This compound concentration is too high, leading to substrate inhibition.1. Test the activity of the microsomal batch with a known positive control substrate for the relevant metabolic pathway. 2. Prepare fresh cofactor solutions immediately before use. Ensure the final concentration in the incubation is correct. 3. Verify the pH of the incubation buffer (typically pH 7.4 for cytochrome P450-mediated metabolism). 4. Perform a substrate concentration-response experiment to determine the optimal concentration of this compound.
Apparent rapid disappearance of this compound, even at time zero. 1. Non-specific binding of this compound to the incubation tubes or plates. 2. Precipitation of this compound due to low solubility. 3. Instability of this compound in the incubation buffer.1. Use low-binding polypropylene labware. Include control incubations without microsomes to assess non-specific binding. 2. Ensure the final concentration of the organic solvent used to dissolve this compound is low (typically <1%) and consistent across all samples. Consider using a solubilizing agent, but validate its compatibility with the assay. 3. Run a control incubation without NADPH to assess the chemical stability of this compound under the assay conditions.
Difficulty in quantifying this compound and its metabolites. 1. Poor extraction recovery from the reaction mixture. 2. Co-elution with interfering substances during chromatographic analysis. 3. Low sensitivity of the analytical method.1. Optimize the extraction solvent and procedure. A liquid-liquid extraction with a suitable organic solvent is often used for carotenoids. 2. Develop a specific and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its metabolites. Optimize the chromatographic gradient to ensure good separation. 3. Use a mass spectrometer for detection to achieve high sensitivity and selectivity.

Data Presentation

Table 1: Formation of this compound Metabolites in Rodent and Human Liver S9 Fractions

SpeciesLiver FractionIncubation TimeDidehydrometabolite (DDM) Formation (pmol)Didehydrothis compound (DDS) Formation (pmol)Tetradehydrometabolite (TDM) Formation
MouseS9Up to 24hLinear increase up to 6h-Appeared after 3h and increased thereafter
RatS9Up to 24h-Linear increase up to 6hSmall amount after 24h
HumanS9Not specifiedSmall amountsSmall amountsNot reported

Data adapted from a study investigating the formation of this compound dehydrometabolites. The study notes that the dehydrogenation activity was higher in microsomes than in the cytosol for both mouse and rat liver fractions. It is also important to note that the preparation and storage of the human S9 fraction may have impacted the observed metabolic activity.[8]

Experimental Protocols

Protocol: In Vitro Metabolic Stability of this compound in Liver Microsomes

This protocol provides a general framework. Researchers should optimize conditions based on their specific experimental goals and available resources.

1. Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NAD+ solution

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO, ethanol)

  • Acetonitrile (ice-cold, for reaction termination)

  • Internal standard for analytical quantification

  • Low-binding polypropylene tubes or plates

  • Calibrated incubator (37°C)

  • LC-MS/MS system

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent. Protect from light.

    • Prepare the NADPH regenerating system or NAD+ solution according to the manufacturer's instructions.

    • On the day of the experiment, thaw the liver microsomes in a 37°C water bath and keep them on ice.

  • Incubation:

    • In a low-binding microcentrifuge tube or well of a plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the this compound stock solution. The final concentration of the organic solvent should be low (e.g., <1%).

    • Start the metabolic reaction by adding the NADPH regenerating system or NAD+ solution.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve.

  • Calculate the half-life (T1/2) using the formula: T1/2 = -0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T1/2) * (incubation volume / mg of microsomal protein).

Mandatory Visualizations

Signaling Pathway: Activation of Nrf2 by this compound Metabolites

Nrf2_Activation_by_Siphonaxanthin_Metabolites Activation of Nrf2 Signaling Pathway by this compound Metabolites cluster_extracellular Extracellular cluster_cell Hepatocyte This compound This compound Siphonaxanthin_in This compound This compound->Siphonaxanthin_in Uptake Metabolism Metabolism (Dehydrogenation) Siphonaxanthin_in->Metabolism Metabolites Dehydrometabolites (contain α,β-unsaturated carbonyl group) Metabolism->Metabolites Keap1 Keap1 Metabolites->Keap1 inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 sequesters Nrf2 Nrf2 Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2 Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes activates transcription of Anti_inflammatory_Response Anti-inflammatory Response Antioxidant_Genes->Anti_inflammatory_Response

Caption: Nrf2 activation by this compound metabolites.

Experimental Workflow: Microsomal Stability Assay

Microsomal_Stability_Workflow Experimental Workflow for Microsomal Stability Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis Prep_this compound Prepare this compound Stock Solution Initiate_Reaction Add this compound Prep_this compound->Initiate_Reaction Prep_Microsomes Thaw Liver Microsomes Pre_incubation Pre-incubate Microsomes and Buffer at 37°C Prep_Microsomes->Pre_incubation Prep_Cofactor Prepare NADPH Regenerating System Start_Metabolism Add NADPH to Start Reaction Prep_Cofactor->Start_Metabolism Pre_incubation->Initiate_Reaction Initiate_Reaction->Start_Metabolism Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Start_Metabolism->Time_Points Terminate Quench with Cold Acetonitrile + Internal Standard Time_Points->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate T1/2 and CLint Analyze->Calculate

Caption: Workflow for a microsomal stability assay.

References

Technical Support Center: Enhancing Siphonaxanthin Cellular Uptake In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting tips, and detailed protocols for working with the marine carotenoid siphonaxanthin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular uptake significant? A1: this compound is a keto-carotenoid found in marine green algae.[1] Its significance lies in its potent biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory effects, which often surpass those of other well-known carotenoids like fucoxanthin.[1][2] Efficient cellular uptake is the critical first step for this compound to exert these effects intracellularly. Studies have shown a positive correlation between its cellular uptake and its ability to reduce cancer cell viability.[1]

Q2: How does the cellular uptake of this compound compare to other carotenoids? A2: this compound exhibits remarkably efficient cellular uptake. For instance, in human leukemia HL-60 cells, the cellular uptake of this compound was found to be approximately two-fold higher than that of fucoxanthin.[1][2] This enhanced uptake is linked to its more potent biological activity, such as a quicker reduction in cancer cell viability.[3]

Q3: What are the known mechanisms of this compound's action after cellular uptake? A3: Once inside the cell, this compound modulates several signaling pathways. It can induce apoptosis in cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the activation of caspase-3.[2][3] In endothelial cells, it exerts anti-angiogenic effects by down-regulating signal transduction through the fibroblast growth factor receptor-1 (FGFR-1), which in turn affects the phosphorylation of key signaling proteins like ERK1/2 and Akt.[1][4] In breast cancer cells, it has been shown to suppress antioxidant defense proteins (SOD-2, Nrf2) and cell survival markers like pAkt, pERK1/2, and NF-kB.[5][6]

Q4: Can this compound be metabolized by cells? A4: Yes, in vitro studies using human hepatoma (HepG2) and intestinal (Caco-2) cell lines have shown that this compound can be metabolized into dehydrometabolites.[7] These metabolites themselves can possess potent biological activities, sometimes even stronger than the parent this compound molecule.[7] Researchers should consider the potential for metabolic conversion when interpreting experimental results.

Troubleshooting Guide

Q1: My this compound is precipitating in the cell culture medium. How can I improve its solubility? A1: Carotenoids like this compound are highly lipophilic and have poor solubility in aqueous culture media.

  • Problem: Direct addition of this compound dissolved in a solvent like DMSO can lead to immediate precipitation upon contact with the aqueous medium.

  • Solution 1: Use a Carrier/Solubilizer. The most effective method is to prepare this compound-containing micelles. This mimics the physiological absorption process in the intestine and significantly improves stability and bioavailability in vitro.[7][8] A common method involves using sodium taurocholate and lipids like monoolein and oleic acid to form micelles.[8]

  • Solution 2: Optimize Solvent Concentration. If using a solvent like DMSO, ensure the final concentration in the medium is very low (typically ≤0.1%) to minimize both precipitation and solvent-induced cytotoxicity.[7] Prepare a highly concentrated stock solution and add it to the medium with vigorous vortexing.

  • Solution 3: Pre-complex with Serum. Before adding to the full volume of medium, try pre-incubating the this compound stock with a small volume of fetal bovine serum (FBS). Serum proteins like albumin can bind to lipophilic compounds and help keep them in solution.

Q2: I am observing high levels of cell death even at low this compound concentrations. What could be the cause? A2: While this compound's cytotoxic effect is desirable for cancer cell lines, it can be problematic when studying other biological effects in non-cancerous cells.

  • Problem: this compound is potently cytotoxic to certain cell lines. For example, it significantly reduces the viability of human leukemia HL-60 cells at 20 μM and suppresses human umbilical vein endothelial cell (HUVEC) proliferation at just 2.5 μM.[3][9]

  • Solution 1: Perform a Dose-Response Curve. Always begin by determining the IC50 (half-maximal inhibitory concentration) for your specific cell line. Test a wide range of concentrations (e.g., 0.1 μM to 50 μM) to find a sub-lethal concentration that is suitable for your experimental endpoint (e.g., anti-inflammatory or anti-angiogenic effects).

  • Solution 2: Reduce Incubation Time. this compound can reduce cell viability in as little as 6 hours in sensitive cell lines.[1][3] Consider shorter incubation periods for your experiments.

  • Solution 3: Check Solvent Toxicity. Ensure that the vehicle control (medium with the same concentration of DMSO or other solvent) does not show any toxicity.

Q3: My cellular uptake measurements are inconsistent between experiments. How can I improve reproducibility? A3: Inconsistent results often stem from variations in the experimental protocol.

  • Problem: The amount of this compound taken up by cells can be influenced by many factors, leading to high variability.

  • Solution 1: Standardize Cell Seeding and Confluency. Ensure that cells are seeded at the same density for every experiment and are at a consistent level of confluency (e.g., 80-90%) when treated. Cell number and state can significantly affect total uptake.

  • Solution 2: Ensure Complete Extraction. The extraction of the lipophilic this compound from the cell pellet is a critical step. Ensure the cell pellet is fully lysed and vortexed thoroughly with the organic solvent. Inefficient extraction will lead to an underestimation of the intracellular concentration.

  • Solution 3: Protect from Light and Oxidation. Carotenoids are sensitive to light and oxidation. Perform all steps, from stock solution preparation to final analysis, under dim light and consider using antioxidants or argon/nitrogen gas to prevent degradation.[8] Store stock solutions at -80°C.[8][10]

  • Solution 4: Monitor this compound Concentration in Medium. The concentration of this compound in the medium will decrease over time as it is taken up by the cells.[8][10] For kinetic studies, it may be useful to measure the concentration in both the cells and the medium at each time point.[8]

Quantitative Data Summary

Table 1: Cellular Uptake of this compound vs. Fucoxanthin in HL-60 Cells Cells were incubated with 10 μM of each carotenoid.

Incubation TimeThis compound Uptake (pmol/10^6 cells)Fucoxanthin Uptake (pmol/10^6 cells)
3 h~12.5~6.0
6 h~16.0~8.0
12 h~18.0~9.0
24 h~20.0~10.0
(Data adapted from Ganesan et al., 2011.[3])

Table 2: Time-Course of this compound Uptake in Differentiated Caco-2 Cells Cells were incubated with 1 nmol/well of micellar this compound.

Incubation TimeThis compound in Cells (pmol/well)This compound in Medium (pmol/well)
1 h66.7 ± 5.8833.3 ± 28.9
3 h175.0 ± 5.0700.0 ± 10.0
6 h213.3 ± 15.3666.7 ± 25.2
24 h260.0 ± 11.5566.7 ± 20.8
(Data adapted from Zheng et al., 2020.[8])

Table 3: Effective Concentrations of this compound on Cell Proliferation/Viability

Cell LineEffectEffective ConcentrationReference
Human Leukemia (HL-60)Potent inhibition of viability20 μM[1][3]
Human Umbilical Vein Endothelial Cells (HUVEC)Significant suppression of proliferation≥ 2.5 μM[1][9]
Human Breast Cancer (MCF-7 & MDA-MB-231)Inhibition of viability5 μM[5]

Experimental Protocols

Protocol 1: Preparation of Micellar this compound for Cell Culture This protocol is adapted from methods used for Caco-2 cell uptake studies.[7][8]

  • Stock Solution Preparation: In amber glass vials, prepare stock solutions of sodium taurocholate (e.g., 200 mM in PBS), monoolein (e.g., 10 mM in chloroform/methanol), oleic acid (e.g., 3.33 mM in chloroform/methanol), and lysophosphatidylcholine (e.g., 5 mM in chloroform/methanol). Prepare a stock solution of purified this compound (e.g., 1 mM in dichloromethane or methanol).

  • Mixing: In a new glass tube, mix the required volumes of the stock solutions. For example, to prepare a medium with a final concentration of 1.0 μM this compound, you might mix sodium taurocholate, monoolein, oleic acid, lysophosphatidylcholine, and this compound.

  • Solvent Evaporation: Evaporate the organic solvent completely under a stream of nitrogen gas, leaving a thin lipid film at the bottom of the tube.

  • Resuspension: Dissolve the resulting residue in serum-free cell culture medium (e.g., DMEM). The final concentration of each component should be adjusted as needed (e.g., 2 mmol/L sodium taurocholate, 100 μmol/L monoolein, 33.3 μmol/L oleic acid, 50 μmol/L lysophosphatidylcholine, and 1.0 μmol/L this compound).[8] The solution should become optically clear.

  • Sterilization: Sterilize the micellar solution by passing it through a 0.22 μm syringe filter before adding it to the cell cultures.

Protocol 2: Quantification of Cellular this compound Uptake by HPLC This is a general protocol for carotenoid extraction and analysis.[3][8][11]

  • Cell Harvesting: After incubating cells with this compound for the desired time, aspirate the medium. Wash the cell monolayer three times with ice-cold PBS to remove any residual carotenoid from the surface.

  • Cell Lysis and Extraction: Harvest the cells by scraping or trypsinization. Centrifuge to obtain a cell pellet. Add a known volume of organic solvent with an internal standard (e.g., β-apo-8'-carotenal). A common extraction solvent is a mixture of hexane/isopropanol or dichloromethane/methanol.[3][8]

  • Homogenization: Thoroughly vortex the tube to lyse the cells and extract the carotenoids. Sonication on ice can also be used to ensure complete extraction.

  • Phase Separation: Centrifuge at high speed (e.g., 10,000 x g for 5 min) to pellet the cell debris.

  • Sample Preparation: Carefully collect the organic supernatant. Evaporate the solvent under nitrogen gas. Re-dissolve the carotenoid residue in a known, small volume of the HPLC mobile phase (e.g., methanol/acetonitrile).

  • HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.[8][12]

    • Detection: Monitor at the maximum absorption wavelength for this compound (~450 nm).[8][10]

    • Quantification: Calculate the concentration based on a standard curve generated with purified this compound of known concentration. The results are typically normalized to cell number or total cellular protein content.

Visualizations

G Experimental Workflow for this compound Cellular Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_siphon Prepare Micellar This compound Solution treat_cells Treat Cells with This compound Medium prep_siphon->treat_cells prep_cells Seed and Culture Cells to Desired Confluency prep_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate wash_cells Wash Cells with Ice-Cold PBS (3x) incubate->wash_cells harvest_cells Harvest Cell Pellet wash_cells->harvest_cells extract Extract Carotenoids with Organic Solvent harvest_cells->extract hplc Quantify this compound using HPLC extract->hplc data_analysis Normalize Data (to cell count or protein) hplc->data_analysis

Caption: A typical experimental workflow for quantifying the in vitro cellular uptake of this compound.

G Troubleshooting: Low or Inconsistent this compound Uptake start Start: Low/Inconsistent Uptake Observed q1 Is the treatment medium clear? start->q1 a1_yes Yes q1->a1_yes a1_no No (Precipitate) q1->a1_no q2 Are cell seeding density and confluency consistent? a1_yes->q2 sol_solubility Improve Solubility: - Use micellar preparation - Lower final solvent % - Pre-complex with serum a1_no->sol_solubility sol_solubility->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the extraction protocol robust? a2_yes->q3 sol_cells Standardize Protocol: - Use consistent seeding density - Treat at same confluency a2_no->sol_cells sol_cells->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are samples protected from light/oxidation? a3_yes->q4 sol_extract Optimize Extraction: - Ensure complete cell lysis - Use sonication - Vortex thoroughly a3_no->sol_extract sol_extract->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Results should be improved a4_yes->end_node sol_protect Protect Carotenoid: - Work under dim light - Store stocks at -80°C - Use inert gas if needed a4_no->sol_protect sol_protect->end_node

Caption: A logical flowchart for troubleshooting common issues leading to low this compound uptake.

G This compound-Induced Apoptosis Pathway in HL-60 Cells siphon This compound (Cellular Uptake) bcl2 Bcl-2 Expression siphon->bcl2 down-regulates caspase3 Caspase-3 Activation siphon->caspase3 promotes apoptosis Apoptosis bcl2->apoptosis inhibits caspase3->apoptosis induces

Caption: Simplified signaling pathway of this compound-induced apoptosis in leukemia cells.[2][3]

References

Validation & Comparative

Siphonaxanthin vs. Fucoxanthin: A Comparative Analysis of Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer properties of two marine carotenoids, siphonaxanthin and fucoxanthin. Drawing from experimental data, we examine their efficacy in inhibiting cancer cell growth, inducing apoptosis, and modulating key signaling pathways. This objective analysis, supported by quantitative data and detailed methodologies, aims to inform preclinical research and drug development efforts in oncology.

Quantitative Comparison of Bioactivity

The in vitro cytotoxic and pro-apoptotic activities of this compound and fucoxanthin have been evaluated across various cancer cell lines. The following tables summarize key quantitative data from multiple studies, providing a direct comparison of their potency.

Table 1: Comparison of Cell Viability Inhibition

CompoundCancer Cell LineConcentration (µM)Incubation Time (h)Cell Viability Reduction (%)Reference
This compound HL-60 (Leukemia)206Marked reduction (p<0.05 vs fucoxanthin)[1][2]
MCF-7 (Breast)5Not SpecifiedSignificant inhibition[3][4]
MDA-MB-231 (Breast)5Not SpecifiedSignificant inhibition[3][4]
Fucoxanthin HL-60 (Leukemia)11.32454[5]
HL-60 (Leukemia)45.22482.7[5]
MGC-803 (Gastric)50-75Not SpecifiedDose-dependent inhibition[5][6]
PC-3 (Prostate)2048Increased apoptosis[7]
MDA-MB-231 (TNBC)1.56-30048-72Significant dose-dependent decrease[8]
MDA-MB-468 (TNBC)1.56-30048-72Higher potency than in MDA-MB-231[8]

Table 2: Comparison of Apoptosis Induction

CompoundCancer Cell LineConcentration (µM)Incubation Time (h)Key Apoptotic EventsReference
This compound HL-60 (Leukemia)1012Increased TUNEL-positive cells, chromatin condensation[2]
HL-60 (Leukemia)20Not SpecifiedDecreased Bcl-2, increased caspase-3 activation[1]
MCF-7 & MDA-MB-2315Not SpecifiedDownregulated Bcl-2, p-Bad, and PARP[4]
Fucoxanthin HL-60 (Leukemia)Not SpecifiedNot SpecifiedDNA fragmentation, chromatin condensation[9]
MGC-803 (Gastric)50-75Not SpecifiedG2/M arrest and apoptosis[6]
EJ-1 (Bladder)2072Significant apoptosis, caspase-3 activation[6]
HeLa (Cervical)Not SpecifiedNot SpecifiedSignificant apoptosis[7]

Mechanistic Insights: Signaling Pathways

Both this compound and fucoxanthin exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.

This compound:

This compound has been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and inhibiting cell survival pathways.[1][4] It suppresses the expression of antioxidant enzymes (SOD-2) and key survival markers such as pAkt and pERK1/2, leading to the induction of apoptosis.[3][4] Furthermore, it upregulates the expression of GADD45α and the death receptor DR5, promoting programmed cell death.[1]

Fucoxanthin:

Fucoxanthin's anticancer activity is well-documented and involves several mechanisms. It induces cell cycle arrest, primarily at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[6][10] Fucoxanthin triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[6][7][11] Key signaling pathways inhibited by fucoxanthin include PI3K/Akt/mTOR, STAT3/EGFR, and NF-κB, which are critical for cancer cell proliferation, survival, and angiogenesis.[10][11][12]

Below are diagrams illustrating the key signaling pathways modulated by these carotenoids.

Siphonaxanthin_Signaling_Pathway This compound This compound Cell Cancer Cell Nrf2 Nrf2 Cell->Nrf2 Inhibits pAkt pAkt Cell->pAkt Inhibits pERK pERK1/2 Cell->pERK Inhibits Bcl2 Bcl-2 / p-Bad Cell->Bcl2 Inhibits GADD45a GADD45α Cell->GADD45a Upregulates DR5 DR5 Cell->DR5 Upregulates SOD2 SOD-2 Nrf2->SOD2 Regulates CellSurvival Cell Survival pAkt->CellSurvival pERK->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits GADD45a->Apoptosis DR5->Apoptosis Fucoxanthin_Signaling_Pathway Fucoxanthin Fucoxanthin Cell Cancer Cell PI3K_Akt PI3K/Akt/mTOR Cell->PI3K_Akt Inhibits STAT3_EGFR STAT3/EGFR Cell->STAT3_EGFR Inhibits NFkB NF-κB Cell->NFkB Inhibits CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Cell->CellCycle Apoptosis Apoptosis PI3K_Akt->Apoptosis Promotes Proliferation Proliferation PI3K_Akt->Proliferation Angiogenesis Angiogenesis STAT3_EGFR->Angiogenesis STAT3_EGFR->Proliferation NFkB->Proliferation Experimental_Workflow CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with This compound/Fucoxanthin CellCulture->Treatment Viability 3a. Cell Viability Assay (WST-1/MTT) Treatment->Viability Apoptosis 3b. Apoptosis Assay (TUNEL/DAPI) Treatment->Apoptosis WesternBlot 3c. Western Blot (Protein Expression) Treatment->WesternBlot DataAnalysis 4. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

References

Validating the Anti-inflammatory Effects of Siphonaxanthin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of siphonaxanthin, a marine carotenoid, with other established anti-inflammatory agents. Due to the current lack of publicly available in vivo data for this compound in standardized inflammation models, this guide presents quantitative data for comparable compounds—fucoxanthin, astaxanthin, and the non-steroidal anti-inflammatory drug (NSAID) indomethacin—to establish a benchmark for future research. The known anti-inflammatory mechanisms of this compound are detailed, providing a strong rationale for its potential efficacy.

Executive Summary

This compound, a keto-carotenoid found in green algae, has demonstrated significant anti-inflammatory properties in vitro, primarily through the inhibition of the NF-κB signaling pathway. While direct in vivo comparative studies in widely used models such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation are not yet available, this guide provides the necessary context for its evaluation. By presenting data from similar carotenoids and a standard anti-inflammatory drug, we offer a framework for designing and interpreting future in vivo studies on this compound.

Comparative In Vivo Anti-inflammatory Data

The following tables summarize the in vivo anti-inflammatory effects of fucoxanthin, astaxanthin, and indomethacin in two standard models: carrageenan-induced paw edema (a model of acute, localized inflammation) and LPS-induced systemic inflammation.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationKey Findings
Fucoxanthin Mice4 and 8 mg/kgIntraperitonealAt 8 mg/kg, significantly suppressed paw edema at 4 and 6 hours post-carrageenan injection. Reduced plasma nitric oxide (NO) levels by 32%.[1]
Astaxanthin Mice100-150 mg/kgOralSignificantly suppressed paw thickness at 2 and 6 hours post-carrageenan injection.[2]
Indomethacin Rats10 mg/kgIntraperitonealInhibition of paw edema by 54% at 2, 3, and 4 hours, and 33% at 5 hours post-carrageenan injection.[3]
Indomethacin Rats25 mg/kgOralInhibition of paw edema by 67.5% at 1 hour, 87.8% at 2 hours, and 91.1% at 3 hours post-carrageenan injection.[4]

Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Inflammation Model

CompoundAnimal ModelDosageRoute of AdministrationKey Findings
Astaxanthin MiceNot specifiedOralSignificantly decreased serum levels of NO, IL-1β, IL-17, and TGF-β in LPS-challenged mice in a dose-dependent manner.[5][6]
Astaxanthin Rats100 mg/kgIntravenousSuppressed the development of endotoxin-induced uveitis (EIU) in a dose-dependent manner, with 100 mg/kg being as effective as 10 mg/kg of prednisolone.[7] Decreased TNF-α concentration in a dose-dependent manner.[7]
β-Carotene Mice5, 10, and 20 mg/kgOralSuppressed dextran sodium sulfate (DSS)-induced experimental colitis by decreasing the transcription factors NF-κB and STAT3 and the subsequent release of IL-17, IL-6, and TNF-α.[8]

This compound: Mechanism of Anti-inflammatory Action

While direct in vivo comparative data in these models is pending, in vitro studies have elucidated the mechanism by which this compound exerts its anti-inflammatory effects. The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to significantly inhibit LPS- and TNF-α-induced NF-κB activation.[10] Furthermore, in a study comparing 17 carotenoids, only this compound significantly suppressed advanced glycation end product (AGE)-induced nitric oxide (NO) generation in macrophages.[9] It also suppressed the AGE-induced mRNA expression of interleukin-6 (IL-6) and cellular adhesion molecules.[9] This potent anti-inflammatory activity at the cellular level strongly suggests its potential for significant in vivo effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the in vivo inflammation models cited in this guide.

Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of anti-inflammatory drugs on acute, localized inflammation.

  • Animals: Male Wistar rats or ICR mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Test Compound Administration: The test compound (e.g., this compound) or vehicle (for the control group) is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[3]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effects of anti-inflammatory agents on systemic inflammation.

  • Animals: Male Lewis rats or C57BL/6 mice are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Test Compound Administration: The test compound or vehicle is administered, often intravenously or orally, prior to LPS challenge.

  • Induction of Inflammation: A footpad or intraperitoneal injection of LPS is administered to induce a systemic inflammatory response.

  • Sample Collection: At a specified time point after LPS injection (e.g., 24 hours), blood and/or tissue samples are collected for analysis.

  • Analysis of Inflammatory Markers: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., NO, PGE2) using techniques such as ELISA or qPCR.[5][7]

Visualizing the Pathways and Processes

To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB DNA DNA NF-kB->DNA Translocation IkB-NF-kB->NF-kB IkB Degradation This compound This compound This compound->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

In_Vivo_Anti_inflammatory_Workflow Animal Acclimatization Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Compound Administration Compound Administration Randomization & Grouping->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis

Figure 2: General experimental workflow for in vivo anti-inflammatory studies.

Conclusion and Future Directions

This compound demonstrates significant potential as a potent anti-inflammatory agent, primarily through its well-documented inhibition of the NF-κB signaling pathway. While direct in vivo comparative data in standardized models of acute and systemic inflammation are currently lacking, the existing in vitro evidence provides a strong foundation for its further investigation. This guide offers a comparative framework using data from other carotenoids and a standard NSAID to aid researchers in designing and contextualizing future in vivo studies on this compound. Such studies are crucial to fully validate its therapeutic potential and pave the way for its development as a novel anti-inflammatory compound.

References

A Comparative Analysis of Siphonaxanthin and Astaxanthin: Antioxidant Potential and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative antioxidant capacities of two potent marine carotenoids.

Siphonaxanthin and astaxanthin, two keto-carotenoids derived from marine algae, are gaining significant attention for their profound antioxidant properties. While both molecules are recognized for their potential health benefits, they exhibit distinct mechanisms of action and varying potencies in different antioxidant assays. This guide provides a comparative analysis of their antioxidant potential, supported by experimental data and detailed methodologies, to aid in research and development applications.

In Vitro Antioxidant Activity: A Quantitative Comparison

The antioxidant potential of a compound is often initially assessed using in vitro chemical assays that measure its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common methods.

The table below summarizes the available quantitative data for astaxanthin. A lower IC50/EC50 value indicates a higher antioxidant potency. While this compound is noted for its potent anti-inflammatory and antioxidant effects, specific IC50 values from standardized DPPH and ABTS assays are not as widely reported in the available literature. However, one study evaluating 17 different carotenoids found that only this compound significantly suppressed nitric oxide (NO) generation in macrophages, a key indicator of its potent antioxidant and anti-inflammatory capacity.

Antioxidant AssayAstaxanthin (IC50/EC50 µg/mL)This compoundReference Compound (IC50/EC50 µg/mL)
DPPH Radical Scavenging 15.39 - 17.5[1][2]Data Not AvailableAscorbic Acid: 19.7[1]
ABTS Radical Scavenging 7.7 - 20.32[2][3]Data Not AvailableAscorbic Acid: 20.8[3]
Singlet Oxygen Quenching 9.2[1]Data Not AvailableRutin: >50[1]

IC50/EC50 values for astaxanthin can vary based on the extraction method and purity.[2]

Cellular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, the in vivo antioxidant effect of these carotenoids is largely determined by their influence on cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.

Astaxanthin: An Activator of the Nrf2 Antioxidant Response Pathway

Astaxanthin is well-documented as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7] This pathway is a master regulator of the cellular antioxidant defense system.

  • Mechanism of Action: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Astaxanthin is believed to induce the dissociation of Nrf2 from Keap1, possibly through the activation of upstream kinases like PI3K/Akt and ERK.[5][8]

  • Downstream Effects: Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the upregulation of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and antioxidant enzymes like catalase and superoxide dismutase.[5][8] This response enhances the cell's intrinsic ability to neutralize reactive oxygen species (ROS) and combat oxidative stress.

G cluster_0 Cytoplasm cluster_1 Nucleus Astaxanthin Astaxanthin PI3K_Akt PI3K/Akt ERK Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, etc.) Response Enhanced Cellular Antioxidant Defense

This compound: An Inhibitor of Inflammatory and Stress Pathways

This compound demonstrates its antioxidant potential primarily by mitigating inflammatory pathways that are closely linked to oxidative stress. Its mechanism is centered on suppressing pro-inflammatory signals like Nuclear Factor-kappa B (NF-κB) and mitigating endoplasmic reticulum (ER) stress.[9]

  • Mechanism of Action: In response to stressors like advanced glycation end products (AGEs), cellular inflammation is often triggered, leading to the activation of the NF-κB pathway. This compound has been shown to inhibit the activation of NF-κB.[9][10] It achieves this, in part, by suppressing ER stress, a condition that can otherwise lead to NF-κB activation.[9]

  • Downstream Effects: By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory cytokines (e.g., IL-6) and cellular adhesion molecules, which are key mediators of the inflammatory cascade and associated oxidative damage.[9] Recent studies also suggest its metabolites can activate the Nrf2 pathway, indicating a multi-faceted mechanism of action.[11]

G NFkB_path NFkB_path NFkB_nuc NFkB_nuc NFkB_path->NFkB_nuc Translocation Inflam_Genes Inflam_Genes NFkB_nuc->Inflam_Genes

Experimental Protocols & Workflows

Accurate and reproducible data are paramount in comparative analysis. Below are detailed protocols for the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test compounds (this compound, astaxanthin) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to create a series of concentrations (e.g., 5 to 150 µg/mL).

  • Reaction Mixture: In a 96-well microplate or cuvette, mix a specific volume of the sample solution (e.g., 0.5 mL) with the DPPH working solution (e.g., 3 mL).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is used as the control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.

G A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample with DPPH Solution A->C B Prepare Serial Dilutions of Carotenoids & Control B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and Determine IC50 E->F

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color.

Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the sample solution (e.g., 0.3 mL) to a larger volume of the ABTS•+ working solution (e.g., 2.7 mL).

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6-10 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the EC50 value using the same formula as the DPPH assay.

Conclusion

Both this compound and astaxanthin are exceptionally potent antioxidants, but they exhibit their effects through different primary mechanisms.

  • Astaxanthin shows strong direct radical scavenging activity and is a well-established activator of the Nrf2 pathway, which upregulates the body's endogenous antioxidant defenses. This makes it a powerful agent for systemic protection against oxidative stress.

  • This compound demonstrates remarkable efficacy in suppressing inflammation-induced oxidative stress by inhibiting key pro-inflammatory pathways like NF-κB, partly through the mitigation of ER stress. This targeted anti-inflammatory action is a critical component of its overall antioxidant effect.

For drug development and research, the choice between these carotenoids may depend on the therapeutic target. Astaxanthin may be preferable for applications requiring broad enhancement of cellular antioxidant capacity, while this compound could be more suitable for conditions where inflammation is the primary driver of oxidative damage. Further head-to-head studies, particularly those providing direct quantitative comparisons of in vitro scavenging activities and cellular antioxidant effects, are needed to fully elucidate their relative potencies.

References

A Head-to-Head Comparison of Siphonaxanthin and Lutein in Ocular Health

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two carotenoids, siphonaxanthin and lutein, and their potential roles in maintaining and improving eye health. While lutein is a well-established compound in ocular science, this report consolidates the emerging, albeit limited, evidence for this compound, offering a comparative perspective for future research and development in ophthalmology.

Core Physicochemical and Biological Properties

This compound, a keto-carotenoid found in green algae, and lutein, a xanthophyll abundant in leafy green vegetables, share structural similarities but possess distinct functional groups that may influence their biological activity. Lutein is a well-documented antioxidant and blue-light filtering agent concentrated in the macula of the human eye.[1] this compound's role in eye health is less understood, with current research primarily focused on its anti-inflammatory and anti-angiogenic properties in non-ocular contexts.[2]

Quantitative Comparison of Biological Activities

To facilitate a direct comparison, the following tables summarize the available quantitative data on the antioxidant capacities of this compound and lutein. It is important to note that direct comparative studies are scarce, and much of the data for this compound is inferred from studies on its general biological activities, not specifically within an ocular context.

Table 1: In Vitro Antioxidant Activity

ParameterThis compoundLuteinReference
DPPH Radical Scavenging (IC50) Data not available35 µg/mL[3]
ABTS Radical Scavenging (IC50) Data not available>100 µg/mL (29.4% inhibition at 100 µg/mL)[3]
Superoxide Radical Scavenging (IC50) Data not available21 µg/mL[3]
Hydroxyl Radical Scavenging (IC50) Data not available1.75 µg/mL[3]
Nitric Oxide Radical Scavenging (IC50) Data not available3.8 µg/mL[3]
Lipid Peroxidation Inhibition (IC50) Data not available2.2 µg/mL[3]
Oxygen Radical Absorbance Capacity (ORAC) Data not availableRelative ORAC value of 0.65[4]

Note: The absence of data for this compound in standardized antioxidant assays highlights a significant research gap.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Lutein
  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of lutein are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[3]

Cell Viability and Oxidative Stress in Retinal Pigment Epithelial (RPE) Cells (General Protocol)
  • Cell Line: ARPE-19 (a human retinal pigment epithelial cell line).

  • Oxidative Stress Induction: Cells are exposed to a pro-oxidant such as hydrogen peroxide (H₂O₂) or subjected to blue light irradiation to mimic oxidative damage.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., lutein) for a specified period before the induction of oxidative stress.

  • Viability Assay (MTT Assay):

    • After treatment and stress induction, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells.

    • Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.

  • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

    • Cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the ocular activities of these carotenoids.

Lutein's Protective Mechanism via Nrf2 Signaling Pathway

Nrf2_Pathway Lutein Lutein Nrf2 Nrf2 Lutein->Nrf2 Promotes dissociation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits Keap1->Nrf2 Sequesters & Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Provides

Caption: Lutein promotes the dissociation of Nrf2 from Keap1, leading to the transcription of antioxidant enzymes.

General Workflow for Assessing Photoprotective Effects

Photoprotection_Workflow Cell_Culture Retinal Cell Culture (e.g., ARPE-19) Pre_treatment Pre-treatment with This compound or Lutein Cell_Culture->Pre_treatment Blue_Light Blue Light Exposure Pre_treatment->Blue_Light Post_incubation Post-exposure Incubation Blue_Light->Post_incubation Analysis Analysis Post_incubation->Analysis Viability Cell Viability (MTT) Analysis->Viability ROS ROS Production (DCFH-DA) Analysis->ROS Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression

Caption: Experimental workflow for evaluating the photoprotective effects of carotenoids on retinal cells.

Lutein's Potential Role in Modulating VEGF Signaling

VEGF_Modulation Lutein Lutein Oxidative_Stress Oxidative Stress Lutein->Oxidative_Stress Reduces VEGF Vascular Endothelial Growth Factor (VEGF) Lutein->VEGF May inhibit expression (Indirectly) Oxidative_Stress->VEGF Induces expression Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: Lutein may indirectly inhibit VEGF expression by reducing oxidative stress.

Discussion and Future Directions

The available evidence strongly supports the role of lutein in promoting eye health through its potent antioxidant and blue light-filtering properties. Its ability to modulate the Nrf2 pathway provides a clear mechanism for its protective effects against oxidative stress in retinal cells. Furthermore, its potential to indirectly influence VEGF signaling suggests a role in mitigating pathological angiogenesis in the retina.

The case for This compound in eye health is currently less defined due to a lack of direct experimental evidence in ocular models. However, its documented anti-inflammatory and anti-angiogenic activities in other biological systems are promising.[2] this compound has been shown to suppress inflammatory responses and inhibit angiogenesis, which are key pathological processes in several eye diseases.[2][5] Its ability to absorb blue-green light, as observed in its native algal environment, suggests a potential for photoprotection that warrants investigation.[5]

Key Research Gaps for this compound:

  • Direct Comparative Studies: Head-to-head studies comparing the antioxidant and photoprotective efficacy of this compound and lutein in human retinal cell lines (ARPE-19, photoreceptor cells) are critically needed.

  • Ocular Bioavailability: Research is required to determine if this compound and its metabolites can cross the blood-retinal barrier and accumulate in ocular tissues.

  • Mechanism of Action in the Eye: Elucidating the specific molecular targets and signaling pathways (e.g., Nrf2, VEGF, NF-κB) modulated by this compound in retinal cells is essential.

  • Blue Light Filtering Capacity: The absorption spectrum of this compound needs to be characterized to assess its potential as a blue light filter for the retina.

References

Validating Siphonaxanthin's role in down-regulating inflammatory markers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kyoto, Japan – November 7, 2025 – New comparative research highlights the significant potential of siphonaxanthin, a carotenoid found in green algae, in down-regulating key inflammatory markers. The findings, which consolidate data from multiple studies, position this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive comparison of this compound with other known anti-inflammatory agents, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.

This compound has demonstrated a marked ability to inhibit critical inflammatory mediators.[1][2][3] Studies show that it effectively suppresses the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6).[1] The primary mechanism of action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][3] Furthermore, emerging research suggests that metabolites of this compound may also contribute to its anti-inflammatory effects by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses.[4]

Comparative Efficacy of Anti-Inflammatory Compounds

To provide a clear perspective on the potency of this compound, the following table summarizes its inhibitory effects on various inflammatory markers alongside other well-researched anti-inflammatory compounds: fucoxanthin, astaxanthin, and quercetin. The data is presented as the half-maximal inhibitory concentration (IC50), where available, indicating the concentration of a substance needed to inhibit a specific biological process by half.

CompoundNitric Oxide (NO)Prostaglandin E2 (PGE2)Tumor Necrosis Factor-α (TNF-α)Interleukin-6 (IL-6)Interleukin-1β (IL-1β)
This compound Significant suppression at 1.0 µM[2]Data not availableTended to suppress at 1.0 µM[4]Significantly suppressed mRNA expression[1]Tended to suppress at 1.0 µM[4]
Fucoxanthin IC50: 11.08 ± 0.78 μM (NF-κB)[5]Dose-dependent reduction[6]Dose-dependent reduction[6]IC50: 2.19 ± 0.70 μM[5]Dose-dependent reduction[6]
Astaxanthin Significant inhibition[7][8]Dose-dependent suppression[7]Dose-dependent suppression[7]Dose-dependent suppression[7]Dose-dependent suppression[7]
Quercetin Data not availableInhibited by IL-1β induction[9]IC50: ~10-20 µM[10]IC50: ~10-20 µM[10]IC50: ~10-20 µM[10]

Note: Data for this compound is primarily qualitative or semi-quantitative at this stage, highlighting the need for further dose-response studies to determine precise IC50 values.

Experimental Protocols

The validation of this compound's anti-inflammatory properties relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the supporting literature.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) to the wells and incubate for a further 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate the mixture at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is determined by comparing the absorbance of the this compound-treated groups with the LPS-only treated group.

Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Principle: This sandwich ELISA uses a pair of antibodies specific to the cytokine of interest. One antibody is coated onto the wells of a microplate to capture the cytokine, and the other is conjugated to an enzyme for detection.

  • Assay Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell culture supernatants (collected from the NO inhibition assay or a similar experiment) and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate and add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Analysis of NF-κB Signaling by Western Blotting

Western blotting is used to detect changes in the protein levels and activation state of key components of the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

  • Sample Preparation:

    • Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described previously.

    • Lyse the cells to extract total protein or perform cellular fractionation to separate nuclear and cytoplasmic proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Assay Procedure:

    • Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-IκBα, p65, or a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image of the blot and perform densitometry analysis to quantify the protein expression levels relative to the loading control.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW 264.7 Macrophages RAW 264.7 Macrophages This compound Pre-treatment This compound Pre-treatment RAW 264.7 Macrophages->this compound Pre-treatment 1. Seeding LPS Stimulation LPS Stimulation This compound Pre-treatment->LPS Stimulation 2. Incubation Griess Assay (NO) Griess Assay (NO) LPS Stimulation->Griess Assay (NO) 3a. Supernatant ELISA (Cytokines) ELISA (Cytokines) LPS Stimulation->ELISA (Cytokines) 3b. Supernatant Western Blot (NF-κB) Western Blot (NF-κB) LPS Stimulation->Western Blot (NF-κB) 3c. Cell Lysate

Experimental workflow for evaluating this compound's anti-inflammatory effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation This compound This compound This compound->IKK Inhibition Inflammatory Genes Inflammatory Genes NF-κB (p65/p50)_n->Inflammatory Genes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MKKs MKK3/6, MKK4/7 ASK1->MKKs MAPKs p38, JNK MKKs->MAPKs AP-1 AP-1 (c-Jun/c-Fos) MAPKs->AP-1 Activation This compound This compound This compound->MAPKs Potential Inhibition Inflammatory Gene Expression Inflammatory Gene Expression AP-1->Inflammatory Gene Expression

References

A Comparative Guide to Siphonaxanthin Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of siphonaxanthin, a marine carotenoid with promising health benefits. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate further research and development.

Overview of this compound Metabolism

This compound, a keto-carotenoid found in green algae, undergoes metabolic transformation upon ingestion, primarily through oxidative processes.[1][2] Current research indicates that the liver is the main site of this metabolism, leading to the formation of various dehydrometabolites.[3][4] While in vivo studies have predominantly been conducted in rodent models, in vitro experiments using human cell lines provide valuable insights into its metabolic fate in humans. A significant knowledge gap remains regarding the metabolism of this compound in non-mammalian species such as fish and marine invertebrates.

Quantitative Data on this compound Distribution and Metabolism

The following tables summarize the available quantitative data on the tissue distribution of this compound and its metabolites in mice, as well as its uptake and metabolism in a human intestinal cell line model.

Table 1: Tissue Distribution of this compound and its Metabolites in ICR Mice after 16-Day Dietary Supplementation

TissueThis compound (pmol/g)Metabolite 1 (pmol/g)Metabolite 2 (pmol/g)Metabolite 3 (pmol/g)
Plasma1.8 ± 0.412.3 ± 2.11.8 ± 0.39.9 ± 1.7
Liver13.9 ± 2.9108.9 ± 18.129.8 ± 4.915.6 ± 2.6
Spleen2.5 ± 0.616.9 ± 2.83.2 ± 0.52.1 ± 0.4
Kidney3.1 ± 0.520.4 ± 3.44.5 ± 0.72.9 ± 0.5
Heart1.9 ± 0.312.5 ± 2.12.7 ± 0.41.8 ± 0.3
Lung2.2 ± 0.414.5 ± 2.43.1 ± 0.52.0 ± 0.3
Stomach115.6 ± 19.315.4 ± 2.63.3 ± 0.62.2 ± 0.4
Small Intestine89.7 ± 15.023.9 ± 4.05.2 ± 0.93.4 ± 0.6
Mesenteric WAT10.7 ± 1.870.4 ± 11.715.2 ± 2.510.0 ± 1.7
Epididymal WAT6.8 ± 1.144.2 ± 7.49.6 ± 1.66.3 ± 1.1
Perirenal WAT7.5 ± 1.349.4 ± 8.210.7 ± 1.87.0 ± 1.2
Brown Adipose Tissue3.4 ± 0.622.4 ± 3.74.8 ± 0.83.2 ± 0.5

Data adapted from Li et al., 2020.[1][2][3][5][6][7][8] Values are means ± SEM (n=4). WAT: White Adipose Tissue.

Table 2: Uptake and Metabolism of this compound in Caco-2 Cells

Time (hours)This compound in Cells (nmol/well)This compound in Medium (nmol/well)Metabolite 2 (relative abundance)Metabolite 3 (relative abundance)
10.08 ± 0.010.85 ± 0.02PresentPresent
30.15 ± 0.020.72 ± 0.03PresentPresent
60.21 ± 0.030.61 ± 0.04PresentPresent
240.28 ± 0.040.45 ± 0.05PresentPresent

Data adapted from Li et al., 2020.[1][2][3][5][6][7][8] Caco-2 cells were incubated with 1 nmol/well of this compound. Values are means ± SEM (n=3).

Metabolic Pathways of this compound

This compound is metabolized through a series of dehydrogenation (oxidation) reactions, primarily in the liver. This process involves the conversion of hydroxyl groups into keto groups, resulting in the formation of various dehydrometabolites. The enzymatic conversion is dependent on the cofactor NAD+.[9]

Siphonaxanthin_Metabolism This compound This compound Liver Liver (Primary Site) This compound->Liver Absorption Intestine Intestine This compound->Intestine Metabolites Dehydrometabolites (e.g., Didehydrothis compound, Tetradehydrothis compound) Liver->Metabolites Oxidation Intestine->Liver Enzymes NAD+-dependent Dehydrogenases (Microsomal & Cytosolic) Enzymes->Liver

Figure 1. Proposed metabolic pathway of this compound.

Cross-Species Comparison

Mammals (Rodents and Humans)

  • Absorption and Distribution: In mice, orally administered this compound is absorbed and distributed to various tissues, with the highest concentrations of the parent compound found in the stomach and small intestine.[1][2][3][5][6][7][8] Its metabolites, however, accumulate to a greater extent in the liver and adipose tissues.[1][2][3][5][6][7][8]

  • Metabolism: The primary metabolic pathway in rodents and in vitro human liver models is dehydrogenation.[3][4][9] Mouse and rat liver preparations produce different profiles of dehydrometabolites, suggesting species-specific enzymatic activity.[2][4] Human liver S9 fractions and liver cell lines (HepG2 and HepaRG) are also capable of metabolizing this compound to its dehydrometabolites.[4][9]

  • Metabolites: Key metabolites identified include didehydrothis compound (DDS) and tetradehydrothis compound (TDM).[9] These metabolites are formed through the oxidation of the hydroxyl groups on the β- and ε-rings of the this compound molecule.

Fish and Marine Invertebrates

  • Limited Data: There is a significant lack of specific data on the metabolism of this compound in fish and marine invertebrates.

  • General Carotenoid Metabolism: Marine invertebrates are known to absorb carotenoids from their diet and can modify them metabolically.[5][10] Common metabolic reactions in these organisms include oxidation, reduction, and esterification.[6] It is plausible that fish and invertebrates consuming this compound-containing algae would also absorb and metabolize it, but the specific pathways and resulting metabolites have not been documented.

Experimental Protocols

5.1. In Vivo Study of this compound Metabolism in Mice

This protocol provides a general workflow for assessing the absorption, distribution, and metabolism of this compound in a mouse model.

in_vivo_workflow start Start diet Dietary Administration of this compound to Mice start->diet collection Tissue and Plasma Collection at Timed Intervals diet->collection extraction Extraction of Carotenoids from Tissues collection->extraction analysis HPLC and LC-MS/MS Analysis extraction->analysis quantification Quantification of this compound and Metabolites analysis->quantification end End quantification->end

Figure 2. Workflow for in vivo this compound metabolism study.

Methodology:

  • Animal Model: Institute of Cancer Research (ICR) mice are typically used.[1][3][5][6][7]

  • Dietary Administration: A diet supplemented with a known concentration of this compound is fed to the mice for a specified period (e.g., 16 days).[7]

  • Sample Collection: At the end of the study period, blood plasma and various tissues (liver, adipose tissue, etc.) are collected.[7]

  • Extraction: Tissues are homogenized and carotenoids are extracted using a solvent system such as hexane/methanol/water.[11]

  • Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolite identification.[1][3]

  • Metabolite Identification: Metabolite structures are elucidated using techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

5.2. In Vitro Caco-2 Cell Permeability and Metabolism Assay

The Caco-2 cell line is a widely used in vitro model for studying intestinal drug absorption and metabolism.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on permeable supports for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[12][13]

  • This compound Application: this compound, solubilized in micelles, is added to the apical (upper) side of the Caco-2 monolayer.[1][2]

  • Sampling: Samples are collected from both the apical and basolateral (lower) chambers, as well as the cell lysate, at various time points.[2]

  • Analysis: The concentration of this compound and its metabolites in the samples is determined by HPLC and LC-MS/MS.[1][14]

5.3. In Vitro Liver Microsome Metabolism Assay

This assay is used to investigate the enzymatic conversion of this compound by liver enzymes.

microsomal_assay_workflow start Start incubation Incubate this compound with Liver Microsomes, NAD+, and Buffer start->incubation sampling Take Samples at Different Time Points incubation->sampling quenching Stop Reaction with Organic Solvent sampling->quenching analysis Analyze Samples by HPLC and LC-MS/MS quenching->analysis end End analysis->end

Figure 3. Workflow for in vitro liver microsome assay.

Methodology:

  • Preparation: Liver microsomes (from mice, rats, or humans) are prepared and suspended in a buffer.[12][15][16]

  • Incubation: this compound is incubated with the liver microsomes in the presence of the cofactor NAD+ at 37°C.[9]

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.[12]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC and LC-MS/MS to identify and quantify the metabolites formed.[9]

Conclusion and Future Directions

The metabolism of this compound has been primarily characterized in rodent models and in vitro human cell systems, revealing a conserved pathway of oxidative metabolism in the liver. The resulting dehydrometabolites may possess distinct biological activities that warrant further investigation.

A major gap in our understanding is the metabolic fate of this compound in aquatic species, such as fish and marine invertebrates, which are natural consumers of this compound-rich algae. Future research should focus on:

  • Investigating this compound metabolism in commercially important aquaculture species.

  • Identifying and characterizing the metabolites of this compound in fish and marine invertebrates.

  • Elucidating the specific enzymes responsible for this compound metabolism across different species.

  • Determining the pharmacokinetic profiles (Cmax, Tmax, AUC) of this compound and its major metabolites in various species.

Addressing these research questions will provide a more complete picture of this compound's biological journey and will be invaluable for its development as a functional ingredient in animal feed and for human health applications.

References

Siphonaxanthin: A Marine Carotenoid's Potential in Oncology Compared to Synthetic Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in oncology and drug development are increasingly looking towards natural compounds for novel therapeutic agents. Siphonaxanthin, a keto-carotenoid found in green algae, has demonstrated significant anticancer properties in preclinical studies. This guide provides a comparative analysis of the efficacy of this compound against established synthetic anticancer drugs, supported by experimental data, to aid researchers in evaluating its potential as a future therapeutic.

Comparative Efficacy: In Vitro Studies

This compound has shown potent cytotoxic and pro-apoptotic effects across various cancer cell lines. This section compares its in vitro efficacy, primarily through half-maximal inhibitory concentration (IC50) values, with the synthetic drugs doxorubicin and cisplatin, and the related marine carotenoid fucoxanthin.

Data Presentation

The following tables summarize the IC50 values of this compound and other compounds on common cancer cell lines as reported in various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: IC50 Values in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)

CompoundCell LineIC50 Value (µM)Duration of TreatmentReference
This compoundMCF-7~5Not Specified
This compoundMDA-MB-231~5Not Specified
FucoxanthinMCF-726 - 5324 - 72 hours
FucoxanthinMDA-MB-2319 - 2724 - 72 hours
DoxorubicinMCF-70.04 - 8.348 - 72 hours
DoxorubicinMDA-MB-2310.1 - 6.648 hours
CisplatinMCF-78 - 8548 - 72 hours
CisplatinMDA-MB-2316.5848 hours

Table 2: IC50 Values in Leukemia Cell Lines (HL-60)

CompoundCell LineIC50 Value (µM)Duration of TreatmentReference
This compoundHL-60<206 hours
FucoxanthinHL-60>206 hours

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound's Mechanism of Action

This compound has been shown to induce apoptosis and inhibit cell proliferation by:

  • Suppressing Survival Signals: It inhibits the phosphorylation of Akt and ERK1/2, key proteins in the PI3K/Akt and MAPK signaling pathways that promote cell survival.

  • Downregulating NF-κB: this compound suppresses the activity of the transcription factor NF-κB, which is crucial for inflammation and cell survival.

  • Modulating Apoptotic Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.

  • Inhibiting Antioxidant Defense: The compound has been observed to suppress the expression of the antioxidant enzyme SOD-2 and its transcription factor Nrf2.

G This compound Signaling Pathway in Cancer Cells cluster_membrane cluster_cytoplasm DR5 DR5 Apoptosis Apoptosis DR5->Apoptosis induces This compound This compound This compound->DR5 upregulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK inhibits NFkB NF-κB This compound->NFkB inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Nrf2 Nrf2 This compound->Nrf2 inhibits CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival promotes MAPK_ERK->CellSurvival promotes NFkB->CellSurvival promotes Bcl2->Apoptosis inhibits SOD2 SOD-2 Nrf2->SOD2 activates

This compound's multifaceted impact on cancer cell signaling pathways.
Comparative Mechanisms of Synthetic Drugs

  • Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms adducts with DNA, leading to cross-linking of DNA strands, which subsequently triggers DNA damage responses and apoptosis.

G Simplified Mechanism of Doxorubicin and Cisplatin Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII inhibits ROS ROS Doxorubicin->ROS generates Cisplatin Cisplatin Cisplatin->DNA forms adducts DNAdamage DNA Damage DNA->DNAdamage TopoisomeraseII->DNAdamage ROS->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis

Core mechanisms of action for doxorubicin and cisplatin in cancer cells.

Experimental Protocols

Standardized methodologies are critical for the reproducible evaluation of anticancer compounds. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (this compound, doxorubicin, etc.) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G General Experimental Workflow for Anticancer Drug Screening start Cancer Cell Culture treatment Treatment with Test Compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway Analyze Protein Expression (Signaling Pathways) western->pathway

A typical workflow for in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

The available preclinical data suggests that this compound is a promising natural compound with potent anticancer activity, particularly against breast and leukemia cancer cells. Its mechanism of action, involving the modulation of multiple critical signaling pathways, offers a potential advantage over synthetic drugs that often target a single pathway. While direct comparative studies are limited, the compiled IC50 values indicate that this compound's efficacy can be comparable to that of some synthetic drugs, warranting further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing this compound with standard-of-care synthetic drugs on a wider range of cancer types.

  • In Vivo Efficacy: Comprehensive animal studies to evaluate the anti-tumor activity, pharmacokinetics, and safety profile of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.

The exploration of marine-derived compounds like this compound holds significant promise for the development of novel and effective cancer therapies. The data presented in this guide provides a foundation for researchers to build upon in their pursuit of new oncological treatments.

Independent Validation of Siphonaxanthin's Anti-Angiogenic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of siphonaxanthin with other established anti-angiogenic agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent validation.

Executive Summary

This compound, a marine carotenoid, has demonstrated significant anti-angiogenic activity in preclinical studies. Its primary mechanism of action involves the down-regulation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, setting it apart from many commercially available anti-angiogenic drugs that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway. Experimental evidence indicates that this compound is more potent than the related carotenoid fucoxanthin in inhibiting key angiogenic processes. This guide presents a comparative analysis of this compound's efficacy against other agents, details the experimental protocols for assessing its anti-angiogenic potential, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Performance of Anti-Angiogenic Agents

The anti-angiogenic potential of a compound is typically evaluated by its ability to inhibit key processes in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation. The following tables summarize the available quantitative data for this compound and other well-established anti-angiogenic agents.

Table 1: Inhibition of Endothelial Cell Proliferation

CompoundCell LineIC50 / Effective ConcentrationCitation(s)
This compound HUVECSuppressed proliferation by 50% at 2.5 µM[1]
FucoxanthinHUVECSignificant suppression at >10 µM[2]
SunitinibHUVECIC50 of 40 nM
SorafenibHUVECIC50 of 6.8 µM
BevacizumabHUVECIC50 of 0.11 µg/mL

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Inhibition of Endothelial Cell Tube Formation

CompoundCell LineObservationsCitation(s)
This compound HUVEC44% suppression of tube length at 10 µM; complete inhibition at 25 µM[1]
FucoxanthinHUVECSignificant suppression at >10 µM[2]
SorafenibHUVEC & FibroblastsDose-dependent decrease in tubule formation (1-50 nM)
SunitinibHUVECPotent inhibition of angiogenesis at concentrations as low as 10 nM[3]

Table 3: Ex Vivo Anti-Angiogenic Activity (Rat Aortic Ring Assay)

CompoundObservationsCitation(s)
This compound Significant reduction in microvessel outgrowth at >2.5 µM[1]
Fucoxanthin & FucoxanthinolDose-dependent suppression of microvessel outgrowth[2]

Signaling Pathway of this compound

This compound exerts its anti-angiogenic effects primarily through the inhibition of the FGFR-1 signaling cascade. This is a distinct mechanism compared to many established drugs that target the VEGFR pathway. Studies have shown that this compound suppresses the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt, without significantly affecting VEGFR-2 expression.

Siphonaxanthin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF2 FGF2 FGFR1 FGFR-1 FGF2->FGFR1 Binds ERK ERK1/2 FGFR1->ERK Phosphorylates Akt Akt FGFR1->Akt Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt->Proliferation TubeFormation Tube Formation Akt->TubeFormation This compound This compound This compound->FGFR1 Inhibits

This compound's inhibitory action on the FGFR-1 signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro and ex vivo angiogenesis assays are provided below to enable researchers to independently validate the anti-angiogenic properties of this compound.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 24-well or 96-well plates

  • This compound and other test compounds

  • Calcein AM (for fluorescence imaging)

Protocol:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or other test compounds.

  • Seed the HUVECs onto the solidified matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and quantify tube formation using a microscope. For quantitative analysis, the total tube length and number of branch points can be measured using imaging software.

Tube_Formation_Workflow A Coat plate with basement membrane matrix B Incubate at 37°C to solidify A->B D Seed HUVECs onto the matrix B->D C Prepare HUVEC suspension with test compounds C->D E Incubate for 4-18 hours D->E F Visualize and quantify tube formation E->F

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to Siphonaxanthin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of specialized compounds like siphonaxanthin are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices for carotenoids and natural pigments.

Understanding this compound Waste Characteristics

Waste TypeKey CharacteristicsPotential Hazards
Pure this compound (Solid) Reddish-violet powder, odorless, sensitive to light and air.[2]While not classified as hazardous, inhalation of dust should be avoided.[3]
This compound Solutions Dissolved in organic solvents (e.g., ethanol, acetone, hexane).[4]Flammability, potential toxicity of the solvent.
Contaminated Labware Glassware, pipette tips, gloves, etc., with this compound residue.Minimal direct hazard from this compound, but potential hazards from other chemicals used.
Experimental Byproducts Complex mixtures from chemical reactions or biological assays.Varies depending on the specific experiment.

Procedural Guidance for this compound Disposal

Adherence to a structured disposal plan is critical. The following steps provide a clear pathway for the safe management of this compound waste, from initial handling to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling any form of this compound waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Safety glasses or goggles.[2][5]

  • Hand Protection: Nitrile or other suitable chemical-resistant gloves.[2][5]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Solid this compound Waste:

    • Collect pure, unused, or expired this compound powder in a clearly labeled, sealed container.

    • Contaminated solid waste, such as used weighing boats, contaminated paper towels, or gels, should be placed in a designated solid chemical waste container.[6]

  • Liquid this compound Waste:

    • Solutions of this compound in organic solvents must be collected in a designated, leak-proof container for flammable liquid waste.[7]

    • The container should be compatible with the solvent used (e.g., avoid metal containers for acidic solutions).[7]

    • Do not mix incompatible waste streams.[6]

  • Contaminated Labware:

    • Disposable Items: Pipette tips, and other small plastic items should be collected in a designated container for solid chemical waste.

    • Reusable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue. The first rinseate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses with soap and water can typically be disposed of down the drain, provided no other hazardous materials are present.[8]

Step 3: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any solvents present.[7]

  • Keep waste containers securely closed except when adding waste.[6]

  • Store waste in a designated, well-ventilated, and cool area, away from heat, light, and incompatible materials.[2][6] Carotenoids are sensitive to light and air, which can lead to degradation.[2][9][10]

Step 4: Final Disposal

  • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Never dispose of solid this compound or its solutions in organic solvents in the regular trash or down the drain.[6][8]

Experimental Protocols: Decontamination of Glassware

A critical procedure in the disposal process is the decontamination of reusable labware.

Objective: To effectively remove this compound residue from glassware for reuse or disposal.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., ethanol, acetone)

  • Designated hazardous waste container for liquid waste

  • Standard laboratory detergent

  • Deionized water

  • Personal Protective Equipment (PPE)

Procedure:

  • Under a fume hood, perform an initial rinse of the glassware with a small amount of the chosen organic solvent.

  • Swirl the solvent to ensure it contacts all contaminated surfaces.

  • Decant the solvent rinseate into the designated liquid hazardous waste container.

  • Repeat the rinse step if significant coloration remains.

  • After the solvent rinse, wash the glassware with a laboratory detergent and warm water.

  • Rinse thoroughly with tap water, followed by a final rinse with deionized water.

  • Allow the glassware to air dry or place it in a drying oven.

Visualizing the Disposal Workflow

To further clarify the decision-making process for this compound disposal, the following workflow diagram illustrates the key steps and considerations.

SiphonaxanthinDisposal cluster_start cluster_identification Step 1: Identify Waste Type cluster_segregation Step 2: Segregate & Collect cluster_disposal Step 3: Final Disposal start Start: This compound Waste Generated solid Solid this compound (Pure or Contaminated) start->solid Identify liquid This compound Solution (in Organic Solvent) start->liquid Identify labware Contaminated Labware (Glassware, Pipettes) start->labware Identify solid_waste Collect in Labeled Solid Chemical Waste Container solid->solid_waste liquid_waste Collect in Labeled Liquid Chemical Waste Container liquid->liquid_waste decontaminate Decontaminate Labware labware->decontaminate ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup decontaminate->liquid_waste Collect First Rinse (Solvent) drain_disposal Dispose of Final Rinse (Water) Down Drain decontaminate->drain_disposal Subsequent Rinses (Aqueous)

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Siphonaxanthin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Siphonaxanthin, a keto-carotenoid derived from green algae.[1][2][3] Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or tightly sealed goggles.Must be worn at all times in the laboratory to protect against splashes or airborne particles.[8]
Skin Protection Nitrile gloves and a lab coat.Gloves should be impermeable and resistant to the solvents used.[8] A lab coat should be worn to protect skin and clothing.
Respiratory Protection A NIOSH-approved dust mask or respirator.Necessary when handling the powdered form of this compound to prevent inhalation of fine particles.[6] The use of a fume hood is also recommended.

Operational Plan for PPE Usage

A systematic approach to the use of PPE is crucial for maintaining a sterile and safe working environment.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_disposal Disposal and Hygiene A Assess Hazards B Select Appropriate PPE A->B C 1. Lab Coat B->C D 2. Respirator/Mask C->D E 3. Goggles/Face Shield D->E F 4. Gloves E->F G Handle this compound in a Fume Hood F->G H 1. Gloves G->H I 2. Goggles/Face Shield H->I J 3. Lab Coat I->J K 4. Respirator/Mask J->K L Dispose of PPE in Designated Waste K->L M Wash Hands Thoroughly L->M

PPE Workflow for Handling this compound

Disposal Plan

Proper disposal of contaminated materials is a critical step in laboratory safety.

  • Solid Waste: All disposable PPE, including gloves, masks, and any contaminated wipes, should be collected in a designated, sealed waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed waste container. Do not dispose of these materials down the drain.

  • Container Disposal: Empty this compound containers should be handled as hazardous waste and disposed of according to institutional and local regulations.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe environment when working with this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.